GNF5-amido-Me
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15F3N4O2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-methyl-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H15F3N4O2/c1-23-18(27)13-4-2-3-12(9-13)16-10-17(25-11-24-16)26-14-5-7-15(8-6-14)28-19(20,21)22/h2-11H,1H3,(H,23,27)(H,24,25,26) |
InChI Key |
IYYNPUHFNMCJEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of GNF5-amido-Me Based Protein Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of therapeutic agents derived from GNF5-amido-Me, focusing on their function as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These chimeric molecules represent a novel strategy for targeted protein degradation, offering a potential therapeutic avenue for diseases driven by aberrant protein function, such as Chronic Myelogenous Leukemia (CML).
Introduction: From Allosteric Inhibition to Targeted Degradation
This compound is a derivative of GNF-5, an allosteric inhibitor that binds to the myristate pocket of the ABL kinase domain.[1] While GNF-5 itself acts as a non-ATP-competitive inhibitor of the oncogenic BCR-ABL fusion protein,[2][3][4] this compound serves as a crucial component—a "warhead"—in the design of more advanced therapeutic modalities known as SNIPERs.
SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases to induce the degradation of a target protein.[2] By covalently linking this compound to a ligand for an IAP, a bifunctional molecule is created that can effectively eliminate the BCR-ABL oncoprotein, rather than merely inhibiting its enzymatic activity.
Core Mechanism of Action: The SNIPER Platform
The fundamental mechanism of a this compound-based SNIPER is to hijack the cell's own ubiquitin-proteasome system to selectively destroy the BCR-ABL protein. This process can be broken down into four key steps:
-
Ternary Complex Formation: The SNIPER molecule, consisting of the this compound warhead, a flexible linker, and an IAP ligand, facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ligase (e.g., cIAP1 or XIAP). The this compound moiety binds to the allosteric myristate site of ABL, while the IAP ligand moiety binds to the BIR3 domain of the IAP.
-
Proximity-Induced Ubiquitination: The formation of this ternary complex brings the E3 ligase into close proximity with the BCR-ABL protein. This induced proximity allows the IAP to function as an E3 ligase, catalyzing the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein.
-
Polyubiquitination and Proteasomal Recognition: The successive addition of ubiquitin molecules results in the formation of a polyubiquitin chain on BCR-ABL. This chain acts as a recognition signal for the 26S proteasome.
-
Target Degradation and SNIPER Recycling: The proteasome captures, unfolds, and degrades the polyubiquitinated BCR-ABL protein into small peptides. The SNIPER molecule, having catalyzed the interaction, is then released and can engage another BCR-ABL protein and IAP, allowing it to act catalytically.
A secondary mechanism involves the ability of the IAP ligand component of the SNIPER to induce autoubiquitination and subsequent degradation of cIAP1, which can contribute to the overall anti-cancer effect.
Signaling Pathway and Logic Diagrams
The following diagrams illustrate the key pathways and logical relationships in the mechanism of action of this compound based SNIPERs.
Quantitative Data
The efficacy of this compound based SNIPERs is determined by their ability to induce the degradation of the target protein, measured as the DC₅₀ (concentration for 50% degradation), and their ability to inhibit cell proliferation (IC₅₀).
| Compound ID | ABL Ligand | IAP Ligand | DC₅₀ (BCR-ABL) | Cell Line | Reference |
| SNIPER(ABL)-013 | GNF-5 | Bestatin | 20 µM | K562 | |
| SNIPER(ABL)-062 | GNF-5 derivative | Not Specified | Potent Degradation | K562 |
Table 1: Degradation Potency of GNF-5 Based SNIPERs.
For comparison, the parent compound GNF-5 inhibits the enzymatic activity of Bcr-Abl but does not induce its degradation.
| Compound ID | Assay Type | IC₅₀ / EC₅₀ | Target/Cell Line | Reference |
| GNF-5 | Biochemical (Kinase) | 220 nM | Wild-type Abl | |
| GNF-5 | Cell Proliferation | 430 nM | wt-Bcr-Abl transformed cells | |
| GNF-5 | Cell Proliferation | 580 nM | E255K mutant Bcr-Abl cells | |
| GNF-5 | Cell Proliferation | 5 µM | T315I mutant Ba/F3 cells |
Table 2: Inhibitory Activity of the Parent Compound GNF-5.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound based SNIPERs.
Cell Culture and Treatment
-
Cell Line: K562 (human CML cell line, positive for BCR-ABL) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well for Western Blot, 96-well for viability) and allowed to adhere overnight. The SNIPER compound, dissolved in DMSO, is added to the media at various concentrations. A DMSO-only control is run in parallel. Cells are incubated for the desired time period (e.g., 4, 8, 12, 24 hours).
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in BCR-ABL protein levels following treatment.
-
Protocol:
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: Total protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ABL. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using image analysis software. BCR-ABL levels are normalized to the loading control and expressed as a percentage of the DMSO-treated control. The DC₅₀ value is calculated from the dose-response curve.
-
Cell Viability Assay
-
Objective: To measure the effect of BCR-ABL degradation on cell proliferation and viability.
-
Protocol (MTT Assay Example):
-
Seeding: K562 cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Treatment: Cells are treated with a serial dilution of the SNIPER compound for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Conclusion
This compound is a key building block for a sophisticated class of targeted protein degraders. When incorporated into a SNIPER molecule, it enables the hijacking of the IAP E3 ligase system to induce the selective, catalytic degradation of the BCR-ABL oncoprotein. This mechanism of action, which results in the elimination of the target protein rather than its inhibition, offers a powerful and promising strategy to overcome the limitations of traditional kinase inhibitors, including potential resistance mechanisms. The continued development and optimization of such degraders, guided by the principles and experimental approaches outlined in this guide, hold significant potential for advancing cancer therapy.
References
- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to GNF5-amido-Me and Allosteric Inhibition of Bcr-Abl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of the Bcr-Abl oncoprotein by GNF-5, a pioneering non-ATP competitive inhibitor. It details the underlying signaling pathways, the mechanism of inhibition, quantitative efficacy data, and the experimental protocols used for its characterization. Furthermore, it introduces GNF5-amido-Me as a functionalized derivative for advanced therapeutic applications.
Introduction: Targeting Bcr-Abl in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein.[2][4] The fusion results in a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis through the activation of multiple downstream signaling pathways.
The development of ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib revolutionized CML treatment. However, the emergence of resistance, often through point mutations in the ATP-binding site (most notably the T315I "gatekeeper" mutation), presents a significant clinical challenge. This spurred the development of alternative inhibitory strategies, leading to the discovery of allosteric inhibitors.
GNF-2 and its analog GNF-5 are seminal allosteric inhibitors that bind to the myristate-binding pocket of the Abl kinase domain, a site distinct from the ATP pocket. GNF-5, an N-hydroxyethyl carboxamide analog of GNF-2, was developed to have more favorable pharmacokinetic properties. By not competing with ATP, these compounds offer a different mechanism of action that can be leveraged to overcome resistance to traditional TKIs. This compound is a further derivative of GNF5, designed to function as the Bcr-Abl binding moiety in targeted protein degradation technologies.
The Bcr-Abl Signaling Network
The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating signaling cascades that are central to the malignant phenotype of CML. The primary pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. Bcr-Abl activates RAS through the GRB2/SOS adapter protein complex, leading to the sequential activation of RAF, MEK, and ERK.
-
PI3K/AKT/mTOR Pathway: This pathway is a major driver of cell survival and proliferation while inhibiting apoptosis. Bcr-Abl can activate PI3K through multiple adapter proteins, including GRB2, GAB2, and CRKL. Activated AKT proceeds to inhibit pro-apoptotic factors and activate mTOR, a key regulator of cell growth.
-
JAK/STAT Pathway: Crucial for cytokine-independent growth, Bcr-Abl directly phosphorylates and activates STAT proteins, particularly STAT5. Activated STAT5 translocates to the nucleus to regulate the transcription of anti-apoptotic genes like BCL-xL. The phosphorylation status of STAT5 is considered a key pharmacodynamic marker of Bcr-Abl activity.
Mechanism of GNF-5 Allosteric Inhibition
GNF-5 operates through a mechanism fundamentally different from traditional TKIs. Instead of competing with ATP in the kinase domain's active site, it binds to the myristate-binding pocket located on the C-terminal lobe of the Abl kinase domain. This site is naturally used to bind a myristoyl group, which induces a conformational change that maintains the kinase in an auto-inhibited state. The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, contributing to its constitutive activity.
By binding to this pocket, GNF-5 mimics the effect of myristoylation. It induces a conformational change that is transmitted to the ATP-binding site, stabilizing an inactive state of the kinase and preventing efficient substrate phosphorylation. This allosteric mechanism confers high selectivity for the Abl kinase, as the myristate pocket is not a common feature among other kinases.
Quantitative Data Summary
GNF-5 has been evaluated in a variety of biochemical and cellular assays to quantify its inhibitory activity against both wild-type and mutant forms of Bcr-Abl.
Table 1: Biochemical Inhibitory Activity of GNF-5
| Target | GNF-5 IC₅₀ (µM) | Notes |
| Wild-Type Abl Kinase | 0.22 | Non-ATP competitive inhibition confirmed in kinetic assays. |
| E505K Mutant Abl | > 10 | E505K is a mutation within the myristate-binding site, confirming the binding location of GNF-5. |
| T315I Mutant Abl | > 10 (as single agent) | GNF-5 alone is not a potent inhibitor of the T315I mutant in biochemical assays. |
Table 2: Cellular Activity of GNF-5
| Cell Line / Model | Assay Type | GNF-5 IC₅₀ (µM) | Notes |
| Ba/F3 (Wild-Type Bcr-Abl) | Proliferation | 0.43 | Demonstrates potent inhibition of Bcr-Abl dependent cell growth. |
| Ba/F3 (E255V Bcr-Abl) | Proliferation | 0.38 | Effective against this imatinib-resistant mutant. |
| Ba/F3 (T315I Bcr-Abl) | Proliferation | ~5.0 | Shows moderate single-agent activity against the highly resistant T315I mutant in cellular context. |
| K562 (Human CML) | Proliferation | ~1.0 | Effective in a human CML cell line. |
Table 3: GNF-5 Combination Therapy against T315I Mutant
A key therapeutic advantage of GNF-5 is its ability to act additively or synergistically with ATP-competitive inhibitors against the T315I mutant.
| Cell Line | Combination | Effect | Result |
| Ba/F3 (T315I Bcr-Abl) | GNF-5 + Nilotinib | Additive Inhibition | At 2 µM GNF-5, the IC₅₀ of Nilotinib was reduced to 0.8 µM. |
| T315I Murine Model | GNF-5 + Nilotinib | In Vivo Efficacy | Combination treatment led to complete disease remission. |
Experimental Protocols
Characterizing an allosteric inhibitor like GNF-5 involves a series of biochemical and cell-based assays to determine its mechanism, potency, and specificity.
Biochemical Kinase Assay
This assay measures the direct inhibition of purified Bcr-Abl kinase activity.
-
Objective: To determine the IC₅₀ of an inhibitor against recombinant Abl kinase.
-
Materials:
-
Purified, recombinant Abl kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).
-
Peptide substrate (e.g., Abltide).
-
ATP.
-
Test inhibitor (GNF-5) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Protocol:
-
Prepare serial dilutions of GNF-5 in DMSO and then in kinase buffer.
-
In a 96-well or 384-well plate, add the recombinant Abl enzyme to each well.
-
Add the diluted GNF-5 or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C or 37°C.
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated). For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Plot the signal versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular Bcr-Abl Phosphorylation Assay
This assay measures the inhibitor's ability to block Bcr-Abl kinase activity inside living cells.
-
Objective: To quantify the inhibition of Bcr-Abl autophosphorylation or the phosphorylation of its direct downstream substrates (e.g., CrkL, STAT5).
-
Materials:
-
Bcr-Abl-positive cell line (e.g., K562, Ba/F3).
-
Cell culture medium and plates.
-
Test inhibitor (GNF-5).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-Bcr-Abl (pY412), anti-phospho-STAT5 (pY694), anti-phospho-CrkL, and corresponding total protein antibodies for loading controls.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
-
Protocol:
-
Seed Bcr-Abl-positive cells in a multi-well plate and allow them to attach or stabilize.
-
Treat the cells with serial dilutions of GNF-5 or vehicle control for a defined period (e.g., 1-4 hours).
-
After treatment, wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Perform Western blot analysis: separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-STAT5) and total protein.
-
Detect with a secondary antibody and visualize the bands using a chemiluminescence system.
-
Quantify band intensity to determine the reduction in phosphorylation relative to the vehicle-treated control.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitor on the viability and proliferation of Bcr-Abl-dependent cancer cells.
-
Objective: To determine the EC₅₀ (or GI₅₀) of an inhibitor on cell growth.
-
Materials:
-
Bcr-Abl-dependent cell line (e.g., Ba/F3 expressing Bcr-Abl).
-
96-well cell culture plates.
-
Test inhibitor (GNF-5).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Protocol:
-
Seed cells at a low density in a 96-well plate and treat with serial dilutions of GNF-5.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to vehicle-treated cells and plot against inhibitor concentration to determine the EC₅₀.
-
This compound: A Derivative for Targeted Protein Degradation
Building on the selective binding of GNF-5, the derivative this compound has been developed for use in advanced therapeutic modalities like SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). These molecules, a class of PROTACs (Proteolysis-Targeting Chimeras), are bifunctional compounds designed to eliminate target proteins from the cell rather than just inhibit them.
A SNIPER molecule consists of three parts:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker connecting the two.
In this context, This compound serves as the warhead that specifically binds to the myristate pocket of Bcr-Abl. It is connected via a linker to a ligand that recruits an E3 ligase (such as IAP). This brings the E3 ligase into close proximity with Bcr-Abl, causing the oncoprotein to be ubiquitinated and subsequently targeted for degradation by the proteasome. This approach offers the potential for more profound and durable target suppression compared to simple inhibition.
Conclusion
GNF-5 represents a landmark achievement in the fight against TKI resistance in CML. Its allosteric mechanism of action, targeting the myristate-binding pocket of Abl, provides a distinct and complementary approach to conventional ATP-competitive inhibitors. The data clearly demonstrates its utility, particularly in combination therapies designed to overcome challenging resistance mutations like T315I. The detailed experimental protocols outlined herein provide a robust framework for the evaluation of such inhibitors.
The evolution of GNF-5 into derivatives like this compound for use in targeted protein degradation technologies highlights the enduring importance of this molecular scaffold. By shifting the therapeutic paradigm from inhibition to induced degradation, these next-generation compounds hold the promise of delivering more potent and lasting responses, representing an exciting frontier in the development of novel cancer therapies.
References
An In-depth Technical Guide to GNF5-amido-Me in Targeted Protein Degradation
This guide provides a comprehensive overview of GNF5-amido-Me, a critical component in the development of novel therapeutics for cancers such as Chronic Myelogenous Leukemia (CML). This compound serves as a warhead, derived from the allosteric Bcr-Abl inhibitor GNF-5, for a class of targeted protein degraders known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to induce the degradation of the oncogenic BCR-ABL protein.
The Chemical Structure of this compound and its Role in SNIPERs
This compound is a derivative of GNF-5, an allosteric inhibitor of the Bcr-Abl kinase. The "amido-Me" modification facilitates its conjugation to a linker, which in turn is attached to a ligand for an Inhibitor of Apoptosis Protein (IAP). This trimolecular assembly forms the SNIPER molecule. The this compound moiety is responsible for binding to the myristate-binding site of the ABL kinase domain of the BCR-ABL fusion protein.
The general structure of a SNIPER molecule incorporating this compound is as follows:
This compound --- Linker --- IAP Ligand
Several SNIPERs have been developed using this compound, including SNIPER(ABL)-013, SNIPER(ABL)-015, and SNIPER(ABL)-024. These molecules differ in the type of IAP ligand and the linker used. For example, SNIPER(ABL)-015 conjugates GNF-5 to the IAP ligand MV-1.[1]
Mechanism of Action: The SNIPER Pathway
SNIPERs containing this compound leverage the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the BCR-ABL protein (via the this compound warhead) and an IAP E3 ubiquitin ligase (via the IAP ligand). This brings the E3 ligase into close proximity with the target protein, forming a ternary complex.
-
Ubiquitination: The recruited IAP E3 ligase facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is recognized and degraded by the proteasome.
This targeted degradation approach offers a potential advantage over simple inhibition, as it removes the entire protein, potentially preventing the emergence of resistance.
Quantitative Data on GNF-5 Based SNIPERs
The efficacy of SNIPERs is typically quantified by their DC50 value, which is the concentration of the compound required to degrade 50% of the target protein.
| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (µM) for BCR-ABL |
| SNIPER(ABL)-013 | GNF-5 | Bestatin | Not Specified | 20[1] |
| SNIPER(ABL)-015 | GNF-5 | MV-1 | Not Specified | 5[1] |
| SNIPER(ABL)-024 | GNF-5 | LCL161 derivative | Not Specified | 5[1] |
Experimental Protocols
General Synthesis of SNIPERs containing this compound
The synthesis of SNIPERs is a multi-step process involving the separate synthesis of the this compound warhead, the IAP ligand, and the linker, followed by their conjugation. While specific protocols are detailed in the primary literature, a general workflow is as follows:
Cell-Based BCR-ABL Degradation Assay
This protocol is used to determine the ability of a SNIPER compound to induce the degradation of the BCR-ABL protein in cancer cell lines (e.g., K562).
-
Cell Culture: Culture BCR-ABL positive cells (e.g., K562) in appropriate media and conditions.
-
Compound Treatment: Treat the cells with varying concentrations of the SNIPER compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for BCR-ABL.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to normalize the results.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using an appropriate detection reagent.
-
-
Data Analysis: Quantify the intensity of the BCR-ABL band relative to the loading control. The DC50 value can then be calculated.
Cell Viability Assay
This assay measures the effect of the SNIPER compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the SNIPER compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound is a key building block in the development of SNIPERs, a promising class of targeted protein degraders. By hijacking the cellular protein disposal machinery, these molecules offer a novel therapeutic strategy for cancers driven by oncoproteins like BCR-ABL. The modular nature of SNIPERs, allowing for the combination of different warheads, linkers, and E3 ligase ligands, provides a versatile platform for the development of next-generation cancer therapies. Further research into optimizing the pharmacokinetic and pharmacodynamic properties of GNF-5 based SNIPERs will be crucial for their clinical translation.
References
GNF5-amido-Me as a PROTAC ABL Binding Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF5-amido-Me as a warhead for Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, a critical target in oncology, particularly in the context of Chronic Myeloid Leukemia (CML).
Introduction to this compound and ABL PROTACs
This compound is a derivative of GNF-5, a potent and selective allosteric inhibitor of the ABL kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase active site, GNF-5 binds to the myristate-binding pocket of ABL, inducing a conformational change that locks the kinase in an inactive state.[1][2] This unique mechanism of action makes it an attractive candidate for the development of PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate target proteins. They consist of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound serves as the ABL-binding moiety in these PROTACs, guiding the degradation machinery to the ABL kinase, including its oncogenic fusion form, BCR-ABL. This approach offers a potential therapeutic advantage over traditional inhibition by eliminating the entire protein, thereby abrogating both its kinase and non-kinase scaffolding functions.
Quantitative Data on this compound Based PROTACs
The following tables summarize the key quantitative data for representative PROTACs utilizing a GNF-5 based warhead. These molecules are designed to induce the degradation of ABL and its oncogenic fusion protein, BCR-ABL.
Table 1: Degradation Potency and Efficacy of GNF-5 Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Ligand | Reference |
| GMB-475 | BCR-ABL | K562 | ~0.5 | >90 | VHL | [3] |
| GMB-475 | BCR-ABL | Ba/F3 BCR-ABL | Not Reported | >80 | VHL |
Table 2: Cellular Activity of GNF-5 Based PROTACs
| PROTAC | Cell Line | IC50 (µM) | Assay Type | Reference |
| GMB-475 | K562 | ~1.0 | Cell Proliferation | |
| GMB-475 | Ba/F3 BCR-ABL | ~0.5 | Cell Proliferation |
Signaling Pathways and Mechanisms
ABL Kinase Signaling Pathway
The ABL kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. In CML, the chromosomal translocation t(9;22) results in the formation of the BCR-ABL fusion protein with constitutively active kinase activity. This leads to the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, driving uncontrolled cell growth and inhibiting apoptosis.
References
Discovery and development of GNF-5 analogs
An In-depth Technical Guide to the Discovery and Development of GNF-5 Analogs
Introduction
The development of tyrosine kinase inhibitors (TKIs) has fundamentally changed the prognosis for patients with Chronic Myeloid Leukemia (CML), a disease characterized by the Bcr-Abl fusion oncoprotein.[1][2] However, the emergence of resistance, often through point mutations in the Bcr-Abl kinase domain, presents a significant clinical challenge. The "gatekeeper" T315I mutation, for instance, confers resistance to many first and second-generation ATP-competitive TKIs.[2][3] This challenge spurred the development of alternative inhibitory strategies, leading to the discovery of allosteric inhibitors that do not bind to the highly conserved ATP pocket.
GNF-5 is a selective, non-ATP competitive inhibitor of Bcr-Abl that emerged from the optimization of its parent compound, GNF-2.[1] These compounds bind to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the enzyme in an inactive state. This guide provides a detailed overview of the discovery, mechanism of action, and preclinical development of GNF-5 and its analogs, intended for researchers and drug development professionals.
Mechanism of Allosteric Inhibition
Unlike traditional TKIs that compete with ATP for binding, GNF-5 exerts its inhibitory effect through an allosteric mechanism. It specifically binds to the myristate-binding site located at the C-terminal lobe of the Abl kinase domain. This binding event stabilizes an inactive conformation of the kinase, preventing its catalytic activity. This distinct mechanism of action allows GNF-5 to be effective against certain Bcr-Abl mutants that are resistant to ATP-site inhibitors and enables a synergistic effect when used in combination with them.
From GNF-2 to GNF-5: Analog Development
GNF-5 was developed as an analog of GNF-2. The primary structural difference is the addition of an N-hydroxyethyl carboxamide group at the 4-position of GNF-5. This modification was specifically designed to improve the compound's pharmacokinetic properties, resulting in a longer half-life compared to its parent molecule. This enhancement in metabolic stability was crucial for achieving sustained in vivo efficacy.
Data Presentation
Table 1: In Vitro Activity of GNF-5
| Target | Assay Type | IC50 / EC50 (µM) | Reference |
| Wild-type Bcr-Abl | Kinase Assay | 0.22 | |
| Wild-type Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 0.43 | |
| E255K mutant Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 0.58 | |
| E255V mutant Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 0.38 | |
| T315I mutant Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 5.0 | |
| E505K (myristate site mutant) Bcr-Abl | Kinase Assay | >10 |
Table 2: In Vivo Efficacy of GNF-5
| Model | Compound/Combination | Dosing Regimen | Key Outcomes | Reference |
| Wild-type Bcr-Abl Xenograft | GNF-5 | 50 or 100 mg/kg, p.o., b.i.d., 7 days | Normalized blood counts and spleen size. | |
| T315I Bcr-Abl Bone Marrow Transplant | GNF-5 (alone) | 75 mg/kg, b.i.d. | No significant response. | |
| T315I Bcr-Abl Bone Marrow Transplant | GNF-5 + Nilotinib | 75 mg/kg, b.i.d. | Improved overall survival; strong, sustained inhibition of Bcr-Abl signaling. |
Experimental Protocols
Abl Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory activity of compounds on Bcr-Abl kinase.
-
System: ATP/NADH-coupled assay in a 96-well format.
-
Principle: The phosphorylation of a peptide substrate by Abl kinase consumes ATP. The rate of ATP consumption is coupled to the oxidation of NADH to NAD+ by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be measured by a decrease in absorbance at 340 nm.
-
Reaction Mixture:
-
Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2.
-
Substrates: 2 mM PEP (Phosphoenolpyruvic acid), 160 µM NADH, Abl peptide substrate (e.g., EAIYAAPFAKKK).
-
Enzymes: 0.16 µM Abl kinase, PK/LDH enzyme mix.
-
Inhibitor: GNF-5 at varying concentrations.
-
-
Procedure:
-
All reaction components except ATP are mixed in the wells of a 96-well plate.
-
The reaction is initiated by adding ATP.
-
Absorbance at 340 nm is measured every 20 seconds using a microplate reader.
-
The initial velocity of the reaction is calculated from the rate of NADH consumption.
-
IC50 values are determined by plotting the initial velocity against the inhibitor concentration.
-
Cell Proliferation Assay (Cellular)
This assay measures the effect of GNF-5 on the growth of Bcr-Abl-dependent cancer cells.
-
Cell Lines: IL-3-dependent murine hematopoietic Ba/F3 cells are transfected with vectors containing wild-type or mutant p210 Bcr-Abl.
-
Culture Conditions:
-
Media: RPMI 1640 with 10% fetal bovine serum (FBS) and 1% L-glutamine.
-
Parental Ba/F3 cells are cultured with 10% WEHI-conditioned medium as a source of IL-3.
-
Transfected cells are cultured in media supplemented with 25 µg/mL zeocin to maintain selection.
-
All cells are maintained at 37°C in a 5% CO2 atmosphere.
-
-
Procedure:
-
Cells are seeded into 96-well plates.
-
Cells are treated with various concentrations of GNF-5 or vehicle control (DMSO).
-
Plates are incubated for 48 hours.
-
Cell viability and proliferation are assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Murine Models
These models assess the efficacy and tolerability of GNF-5 in a living organism.
-
Xenograft Model:
-
Immunocompromised mice are injected with Ba/F3 cells expressing wild-type Bcr-Abl and luciferase.
-
Once tumors are established, mice are treated with GNF-5 (e.g., 50-100 mg/kg, twice daily by oral gavage) or vehicle.
-
Efficacy is monitored by measuring tumor volume, bioluminescence, peripheral blood cell counts, and spleen size.
-
-
Bone Marrow Transplantation (BMT) Model:
-
Bone marrow from donor mice is transduced with retrovirus encoding a Bcr-Abl mutant (e.g., T315I).
-
Lethally irradiated recipient mice are injected with the transduced bone marrow cells.
-
Mice are treated with GNF-5 alone or in combination with an ATP-competitive inhibitor (e.g., 75 mg/kg GNF-5 with nilotinib).
-
The primary endpoint is overall survival.
-
Combination Therapy Rationale
The distinct binding sites of allosteric and ATP-competitive inhibitors provide a powerful rationale for combination therapy. The T315I mutation prevents the binding of many TKIs to the ATP site but does not affect the myristate-binding pocket. By using GNF-5 in combination with an ATP-site inhibitor like nilotinib, it is possible to inhibit the T315I Bcr-Abl mutant and suppress the emergence of further resistance.
Conclusion
The development of GNF-5 from its predecessor, GNF-2, represents a significant milestone in the pursuit of novel therapeutic strategies for CML. By targeting the allosteric myristate-binding site, GNF-5 and its analogs provide a mechanism to inhibit Bcr-Abl that is distinct from and complementary to traditional ATP-competitive inhibitors. The improved pharmacokinetic profile of GNF-5 demonstrated the feasibility of developing orally active allosteric drugs. Preclinical data have robustly shown that this class of inhibitors, particularly when used in combination, can overcome challenging resistance mutations like T315I. While GNF-5 itself has not advanced to clinical trials, the foundational research and principles established during its development have paved the way for next-generation allosteric inhibitors, such as Asciminib (ABL001), which has now entered clinical practice, validating the immense potential of this therapeutic approach.
References
GNF5-amido-Me: A Technical Guide to a Key Moiety in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF5-amido-Me is a crucial chemical entity employed in the development of novel therapeutics, particularly in the field of targeted protein degradation. It serves as a derivative of GNF-5, a known allosteric inhibitor of the ABL kinase. The primary application of this compound is as a warhead in Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to selectively eliminate disease-causing proteins, such as the oncogenic fusion protein BCR-ABL, by harnessing the cell's natural protein disposal machinery. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside experimental protocols and a visualization of its role in targeted protein degradation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its synthesis, formulation, and behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅F₃N₄O₂ | PubChem |
| Molecular Weight | 388.3 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | PubChem[1] |
| Synonyms | PROTAC ABL binding moiety 2 | TargetMol Chemicals[2], CymitQuimica[3] |
| CAS Number | 778277-37-5 | TargetMol Chemicals |
| Appearance | Solid | CymitQuimica[3] |
Role in Targeted Protein Degradation
This compound functions as the target-binding ligand in PROTACs and SNIPERs designed to degrade the BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML). These heterobifunctional molecules consist of three components: the target-binding moiety (this compound), an E3 ubiquitin ligase-binding ligand, and a chemical linker connecting the two.
The mechanism of action involves the formation of a ternary complex between the BCR-ABL protein, the PROTAC/SNIPER molecule (containing this compound), and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to its clearance from the cell.
Signaling Pathway of BCR-ABL Degradation
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global PROTAC Toolbox for Degrading BCR-ABL Overcomes Drug-Resistant Mutants and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GNF5-amido-Me Based Proteolysis Targeting Chimeras (PROTACs) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GNF5-amido-Me serves as a crucial chemical moiety for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) designed to target the Abelson tyrosine kinase (ABL). As a derivative of GNF-5, an allosteric inhibitor of BCR-ABL, this compound functions as the "warhead" that binds to the myristate-binding pocket of ABL. When connected via a linker to an E3 ubiquitin ligase-recruiting ligand, the resulting heterobifunctional molecule can induce the ubiquitination and subsequent proteasomal degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).
These application notes provide an overview of the experimental use of this compound containing PROTACs/SNIPERs in a cell culture setting, including detailed protocols for assessing their efficacy in inducing protein degradation and inhibiting cell proliferation.
Data Presentation
The efficacy of ABL-targeting PROTACs and SNIPERs, some of which utilize a GNF-5 based warhead, can be quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize key quantitative data from published studies.
Table 1: Degradation Potency (DC50) of ABL-Targeting PROTACs/SNIPERs
| Compound ID | Warhead (ABL Binder) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Citation |
| SNIPER(ABL)-013 | GNF-5 | Bestatin | Alkyl | K562 | 20 µM | [1] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEG | K562 | 10 nM | [2] |
| SIAIS178 | Dasatinib | VHL Ligand | PEG | K562 | 8.5 nM | [3] |
| Arg-PEG1-Dasa | Dasatinib | Arginine (N-end) | PEG | K562 | <10 nM | [4] |
| Compound 19 (ponatinib-based) | Ponatinib | CRBN Ligand | Not Specified | K562 | 20 nM | [3] |
Table 2: Anti-proliferative Activity (IC50) of ABL-Targeting PROTACs/SNIPERs
| Compound ID | Warhead (ABL Binder) | E3 Ligase Ligand | Linker Type | Cell Line | IC50 | Citation |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN Ligand | Not Specified | K562 | 4.4 nM | |
| SIAIS178 | Dasatinib | VHL Ligand | PEG | K562 | 24 nM | |
| Arg-PEG1-Dasa | Dasatinib | Arginine (N-end) | PEG | K562 | 0.3595 nM | |
| 7o (olverembatinib-based) | Olverembatinib (GZD824) | CRBN Ligand | Carbon Chain | Ba/F3 T315I | 9.7 nM |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a this compound based PROTAC in cell culture.
Protocol 1: Assessment of BCR-ABL Protein Degradation by Western Blot
This protocol details the steps to determine the extent of BCR-ABL protein degradation in a CML cell line (e.g., K562) following treatment with a this compound based PROTAC.
Materials:
-
K562 cells (or other suitable BCR-ABL positive cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound based PROTAC/SNIPER
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/mL in complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound based PROTAC in complete culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a DMSO-treated well as a vehicle control. For mechanism validation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABL and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of BCR-ABL degradation relative to the vehicle control. The DC50 value can be determined by plotting the percentage of degradation against the log of the PROTAC concentration.
Protocol 2: Cell Viability and Proliferation Assay
This protocol is for assessing the effect of a this compound based PROTAC on the viability and proliferation of CML cells.
Materials:
-
K562 cells (or other suitable BCR-ABL positive cell line)
-
Complete culture medium
-
This compound based PROTAC/SNIPER
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation and Treatment: Prepare a serial dilution of the this compound based PROTAC in complete culture medium. Add the diluted compound to the wells in triplicate. Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for CCK-8/MTT).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of Action for this compound based PROTACs.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF5-amido-Me in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF5-amido-Me is a derivative of Gauffenic acid (GNF-5), a known allosteric inhibitor of the BCR-ABL kinase.[1][2][3][4][5] These compounds bind to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that inactivates the protein. This mechanism of action makes them attractive candidates for the treatment of Chronic Myeloid Leukemia (CML), including forms resistant to traditional ATP-competitive inhibitors. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on the available data for the closely related compound GNF-5. It is important to note that while this compound is structurally related to GNF-5, optimal dosages and administration routes should be determined empirically for each specific experimental setting.
Data Presentation
The following tables summarize quantitative data for GNF-5, which can be used as a starting point for designing experiments with this compound.
Table 1: Summary of In Vivo Dosages and Administration Routes for GNF-5 in Mice
| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Mouse Model | Reference |
| GNF-5 | 20 | Oral (p.o.) | Not Specified | Male Balb/c mice | |
| GNF-5 | 5 | Intravenous (i.v.) | Not Specified | Male Balb/c mice | |
| GNF-5 | 50 - 100 | Oral (p.o.) | Twice daily (b.i.d) | Not Specified | |
| GNF-5 | 75 | Oral (p.o.) | Twice daily (b.i.d) | Not Specified | |
| GNF-5 | 50 | Not Specified | Once daily | 32D.p210-luc+ cell-injected mice | |
| GNF-5 | 100 | Not Specified | Once daily | 32D.p210-luc+ cell-injected mice |
Table 2: Pharmacokinetic Parameters of GNF-5 in Mice
| Compound | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| GNF-5 | 5 | Intravenous (i.v.) | Suitable pharmacokinetic parameters | |
| GNF-5 | 20 | Oral (p.o.) | Suitable pharmacokinetic parameters |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of GNF-5 in mouse models. These can be adapted for this compound.
Protocol 1: General Preparation and Administration of GNF-5/GNF5-amido-Me
1. Vehicle Formulation:
-
A common vehicle for oral administration of similar small molecules is a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
For intravenous administration, the compound may need to be dissolved in a solvent such as DMSO and then further diluted in a sterile vehicle like saline or a solution containing PEG300 and ethanol. A solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol has been used for oral administration of other inhibitors.
-
It is crucial to assess the solubility and stability of this compound in the chosen vehicle.
2. Dosing Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle under sterile conditions.
-
Gradually add the powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare fresh dosing solutions daily unless stability data indicates otherwise.
3. Administration to Mice:
-
Oral Gavage (p.o.):
-
Use a proper-sized gavage needle (e.g., 20-22 gauge for adult mice).
-
The volume administered should typically not exceed 10 mL/kg body weight.
-
Administer the solution slowly to avoid accidental entry into the trachea.
-
-
Intravenous Injection (i.v.):
-
The tail vein is the most common site for i.v. injection in mice.
-
The injection volume should be kept low, typically around 5 mL/kg body weight, and administered slowly.
-
Use a small gauge needle (e.g., 27-30 gauge) to minimize tissue damage.
-
-
Intraperitoneal Injection (i.p.):
-
Injections are typically made in the lower right abdominal quadrant to avoid the bladder and cecum.
-
The volume should generally not exceed 10 mL/kg body weight.
-
Protocol 2: Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study using a xenograft model, which can be adapted for this compound.
1. Cell Culture and Implantation:
-
Culture human CML cells (e.g., K562 or Ba/F3 expressing BCR-ABL) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
3. Treatment Administration:
-
Prepare and administer this compound (or vehicle control) according to the desired dosage and schedule (e.g., 50 mg/kg, p.o., b.i.d.).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
4. Efficacy Evaluation:
-
Measure tumor volumes at regular intervals (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for target engagement).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the BCR-ABL signaling pathway and a typical experimental workflow for an in vivo study.
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. GNF-5 | Bcr-Abl | TGF-beta/Smad | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. GNF5 | 778277-15-9 [chemicalbook.com]
- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibitors of Bcr-abl-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preparing GNF5-amido-Me Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF5-amido-Me is a chemical probe derived from GNF-5, a known allosteric inhibitor of the Bcr-Abl kinase. It serves as a crucial binding moiety for the Abelson (ABL) kinase domain and is integral to the design of proteolysis-targeting chimeras (PROTACs) and specific nominal inhibitor probes of protein degradation (SNIPERs). Accurate and reproducible preparation of this compound stock solutions is paramount for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound due to its excellent solubilizing properties for many organic small molecules.
This document provides a comprehensive guide to preparing, storing, and handling this compound stock solutions in DMSO. It includes detailed protocols, data on physicochemical properties, and visual diagrams of the experimental workflow and the targeted signaling pathway.
Data Presentation
The quantitative data for this compound and its parent compound, GNF-5, are summarized in the table below. This allows for a clear comparison and aids in making informed decisions for experimental design.
| Property | This compound | GNF-5 | Notes |
| Molecular Weight ( g/mol ) | 388.34[1][2] | 418.37[3][4] | Essential for accurate concentration calculations. |
| Appearance | Solid[1] | White to off-white solid | Visual confirmation of the physical state. |
| Purity | Typically >98% | >98% | Purity should be confirmed from the supplier's certificate of analysis. |
| Solubility in DMSO | Data not available; assumed to be similar to GNF-5 | ≥ 84 mg/mL (≥ 200.77 mM) | A conservative starting concentration of 10 mM is recommended for this compound. |
| Recommended Stock Concentration | 10 mM | 10 mM - 100 mM | A 10 mM stock is a common starting point for most cell-based assays. |
| Storage of Stock Solution | -20°C, protected from light | -20°C, protected from light | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Stock Solution Stability | Data not available; assumed to be stable for at least 6 months at -20°C | At least 6 months at -20°C | Discard if any precipitation is observed. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | < 0.5% (v/v) | High concentrations of DMSO can be cytotoxic. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening. This prevents the condensation of moisture, as DMSO is hygroscopic.
-
Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (388.34 g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 388.34 g/mol / 1000 = 3.88 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass of this compound and add it to the tube.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To minimize freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Long-term Storage: Store the aliquots at -20°C, protected from light.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway of this compound's parent compound, GNF-5.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Allosteric inhibition of Bcr-Abl by the parent compound, GNF-5.
References
Application Notes and Protocols for Studying the T315I Bcr-Abl Mutation with GNF5-amido-Me-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T315I "gatekeeper" mutation in the Bcr-Abl kinase domain confers resistance to most clinically available tyrosine kinase inhibitors (TKIs), posing a significant challenge in the treatment of Chronic Myeloid Leukemia (CML). A promising strategy to overcome this resistance is the targeted degradation of the Bcr-Abl protein using technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The GNF5-amido-Me moiety, derived from the allosteric Bcr-Abl inhibitor GNF-5, serves as a crucial component in the design of these degraders. By binding to the myristate pocket of Abl, it provides the specificity needed to target Bcr-Abl, including the T315I mutant, for degradation. This document provides detailed application notes and protocols for utilizing this compound-based degraders to study and overcome the T315I Bcr-Abl mutation.
Data Presentation
The following table summarizes the in vitro efficacy of various SNIPERs incorporating a GNF-5 derivative as the Bcr-Abl binding moiety. These degraders link the GNF-5 moiety to a ligand for an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ligase.
| Degrader Name | Bcr-Abl Ligand | IAP Ligand | Linker | DC50 (µM) for Bcr-Abl Degradation | Cell Line | Reference |
| SNIPER(ABL)-013 | GNF-5 | Bestatin | Alkyl | 20 | K562 | [1][] |
| SNIPER(ABL)-024 | GNF-5 | LCL161 derivative | PEG | 5 | K562 | [3][4] |
| SNIPER(ABL)-062 | GNF-5 | cIAP1 ligand | PEG | Potent degradation observed | K562 | [5] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. While these studies were primarily conducted in K562 cells (which express wild-type Bcr-Abl), the allosteric binding mechanism of GNF-5 suggests potential activity against the T315I mutant, which requires empirical validation using the protocols outlined below. One study noted that a dasatinib-based SNIPER did not degrade the T315I mutant, highlighting the importance of empirical testing for each specific degrader.
Experimental Protocols
Bcr-Abl Degradation Assay via Western Blotting
This protocol details the procedure to assess the degradation of Bcr-Abl in a cellular context.
a. Cell Culture and Treatment:
-
Culture Ba/F3 cells expressing T315I Bcr-Abl in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the Ba/F3-T315I Bcr-Abl cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of the this compound-based degrader (e.g., 0.1, 1, 10, 25, 50 µM) for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the degrader.
b. Cell Lysis:
-
After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
c. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bcr-Abl (e.g., anti-Abl antibody) overnight at 4°C. Also, probe for downstream signaling proteins such as phospho-STAT5 and phospho-CrkL, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the Bcr-Abl signal to the loading control.
Cell Viability Assay
This protocol is for determining the effect of the this compound-based degrader on the viability of cells expressing T315I Bcr-Abl.
-
Seed Ba/F3-T315I Bcr-Abl cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight (if applicable for the cell line).
-
Add the this compound-based degrader at various concentrations in triplicate. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of a WST-1 or MTT solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve fitting software.
Visualizations
Caption: Mechanism of this compound SNIPER.
Caption: Experimental workflow for degrader evaluation.
Caption: Bcr-Abl downstream signaling pathways.
References
Application of GNF-5 in Hepatocellular Carcinoma Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is the most prevalent form of primary liver cancer and a major contributor to cancer-related mortality worldwide.[1] The development of targeted therapies is a key focus of HCC research. GNF-5, a selective, non-ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, has shown potential as a therapeutic agent in HCC.[1][2] This document provides detailed application notes and protocols for studying the effects of GNF-5 in hepatocellular carcinoma, based on existing research. GNF-5 has been demonstrated to inhibit the growth of HCC cells by modulating key cell cycle and survival pathways.
Mechanism of Action
GNF-5 exerts its anti-cancer effects in hepatocellular carcinoma primarily by downregulating the S-phase kinase-associated protein 2 (Skp2).[1][3] Skp2 is an oncoprotein that plays a crucial role in cell cycle progression by targeting cell cycle inhibitors for degradation. The inhibition of Skp2 by GNF-5 leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis.
The key molecular players in the GNF-5 signaling pathway in HCC are:
-
Skp2: Downregulated by GNF-5. Its reduction is a central event in the anti-proliferative effect of the compound.
-
p21 and p27: These are cyclin-dependent kinase inhibitors that are upregulated as a consequence of Skp2 downregulation. Their accumulation leads to cell cycle arrest in the G0/G1 phase.
-
Akt: GNF-5 treatment leads to decreased phosphorylation of Akt, a key protein in cell survival signaling. This inhibition of the PI3K/Akt pathway contributes to the apoptotic effect.
-
Caspases: The pro-apoptotic effects of GNF-5 are also mediated by the activation of caspases.
The following diagram illustrates the signaling pathway affected by GNF-5 in HCC cells.
Caption: Signaling pathway of GNF-5 in hepatocellular carcinoma cells.
Quantitative Data Summary
The effects of GNF-5 on HCC cell lines have been quantified in several studies. The tables below summarize the key findings.
Table 1: Effect of GNF-5 on the Viability of HCC Cell Lines
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability | Reference |
| SK-HEP1 | GNF-5 | 20 | 72 | 66.0% | |
| SK-HEP1 sh-Skp2 | GNF-5 | 20 | 72 | >70% | |
| HepG2 | GNF-5 | Not specified | Time-dependent inhibition | Not specified |
Table 2: Effect of GNF-5 on Protein Expression in HCC Cell Lines
| Cell Line | Compound | Effect on Protein Expression | Reference |
| SK-HEP1 | GNF-5 | ↓ Skp2, ↓ p-Akt, ↑ p27, ↑ p21, ↑ Active Caspases | |
| HepG2 | GNF-5 | ↓ Skp2, ↓ p-Akt, ↑ p27, ↑ p21 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of GNF-5 on HCC cells.
Experimental Workflow
A typical workflow for investigating the in vitro effects of GNF-5 on HCC is outlined below.
References
- 1. Imatinib and GNF-5 Exhibit an Inhibitory Effect on Growth of Hepatocellar Carcinoma Cells by Downregulating S-phase Kinase-associated Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib and GNF-5 Exhibit an Inhibitory Effect on Growth of Hepatocellar Carcinoma Cells by Downregulating S-phase Kinase-associated Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CML Resistance Mechanisms Using GNF-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance remains a significant clinical challenge. Resistance can arise from mutations in the BCR-ABL1 kinase domain, such as the gatekeeper T315I mutation, or through BCR-ABL1-independent mechanisms involving the activation of alternative survival pathways.
GNF-5 is a non-ATP-competitive allosteric inhibitor of BCR-ABL1 that binds to the myristate-binding pocket of the ABL1 kinase domain.[1] This distinct mechanism of action makes GNF-5 a valuable tool for studying and potentially overcoming TKI resistance. By binding to the myristoyl pocket, GNF-5 induces a conformational change in the BCR-ABL1 protein, leading to its inactivation. Notably, GNF-5 has shown efficacy in combination with ATP-competitive TKIs in inhibiting the growth of CML cells harboring the T315I mutation, which is resistant to most clinically available TKIs.[1]
These application notes provide detailed protocols and data for utilizing GNF-5 to investigate CML resistance mechanisms, offering a framework for researchers to explore novel therapeutic strategies.
Data Presentation
The following tables summarize quantitative data on the activity of GNF-5 against various CML cell lines, including those with resistance-conferring mutations.
Table 1: In Vitro Activity of GNF-5 in CML Cell Lines
| Cell Line | BCR-ABL1 Status | IC₅₀ (µM) of GNF-5 | Reference |
| K562 | Wild-type | ~1.0 (48h) | [2] |
| KU812 | Wild-type | ~1.0 (48h) | [2] |
| KCL22 | Wild-type | ~1.0 (48h) | [2] |
| Ba/F3 p210 | Wild-type | Not specified | |
| Ba/F3 T315I | T315I mutation | 5.0 (12-day incubation) | |
| Ba/F3 E255V | E255V mutation | 0.38 (12-day incubation) |
Table 2: Anti-proliferative Activity of GNF-5 in Ba/F3 Cells Transformed with BCR-ABL1 Mutants
| BCR-ABL1 Mutant | EC₅₀ (nM) of GNF-5 | Reference |
| Wild-type | 430 | |
| E255K | 580 |
Table 3: Synergistic Activity of GNF-5 with ATP-Competitive TKIs against T315I Mutant
| Combination | Cell Line | Combination Index (CI) | Interpretation | Reference |
| GNF-5 + Nilotinib | Ba/F3 T315I | 0.6 | Moderate Synergy |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of GNF-5 on CML cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of GNF-5 on the metabolic activity of CML cells, which is an indicator of cell viability.
Materials:
-
CML cell lines (e.g., K562, KCL22, Ba/F3-p210-T315I)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
GNF-5 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of GNF-5 in complete medium. Add the desired concentrations of GNF-5 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of BCR-ABL1 Signaling
This protocol assesses the effect of GNF-5 on the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.
Materials:
-
CML cells treated with GNF-5
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BCR-ABL1, anti-BCR-ABL1, anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Protocol 3: Clonogenic Assay
This assay evaluates the long-term effect of GNF-5 on the ability of single CML cells to form colonies, a measure of self-renewal and tumorigenicity.
Materials:
-
CML cells
-
Complete medium
-
GNF-5
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment: Treat CML cells with various concentrations of GNF-5 for a specified period (e.g., 24 hours).
-
Cell Plating: Mix the treated cells in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/plate).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days until colonies are visible.
-
Colony Staining: Stain the colonies with Crystal Violet solution.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each plate.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
Visualizations
The following diagrams illustrate key concepts related to the use of GNF-5 in studying CML resistance.
Caption: Mechanism of action of GNF-5 and ATP-competitive TKIs on BCR-ABL1.
Caption: CML signaling pathways and mechanisms of TKI resistance.
Caption: Experimental workflow for studying GNF-5 in resistant CML.
References
Application Notes and Protocols for the Analytical Detection of GNF5-amido-Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF5-amido-Me is a derivative of GNF5, a selective allosteric inhibitor of the Bcr-Abl kinase.[1][2][3] It serves as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), specifically as a moiety that binds to the target protein.[4][5] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. This compound, when incorporated into a PROTAC, facilitates the recruitment of an E3 ubiquitin ligase to the Bcr-Abl protein, leading to its ubiquitination and subsequent degradation.
These application notes provide detailed protocols for the analytical detection and quantification of this compound in biological matrices, which is essential for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. The methodologies described herein are based on established analytical techniques for small molecules and PROTACs, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Bcr-Abl and Mechanism of Action of GNF5-based PROTACs
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). It activates a multitude of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Key pathways activated by Bcr-Abl include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
GNF5 is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state. A PROTAC incorporating this compound leverages this specific binding to bring an E3 ligase into proximity with the Bcr-Abl protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Bcr-Abl, marking it for degradation by the proteasome.
References
Troubleshooting & Optimization
GNF5-amido-Me solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF5-amido-Me. The information provided is aimed at addressing common solubility issues and offering practical solutions to ensure the successful use of this compound in experiments.
Note on Compound Nomenclature: While the query specified "this compound," the readily available scientific and supplier data predominantly refers to the compound as "GNF-5" (CAS No. 778277-15-9). This compound is described as a moiety based on GNF-5, often used in the context of PROTACs.[1] This guide assumes that the solubility and handling characteristics of GNF-5 are directly relevant to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] The compound is highly soluble in DMSO, with concentrations of up to 84 mg/mL (200.77 mM) being reported.[2][3] It is crucial to use anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to troubleshoot this problem:
-
Optimize the Dilution Method: It is often beneficial to perform an intermediate dilution of the high-concentration stock solution in DMSO before the final dilution into the cell culture medium. This gradual reduction in DMSO concentration can help prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Thorough Mixing: Mix the working solution thoroughly by gentle inversion or pipetting immediately after adding the compound to the medium.
-
Use Freshly Prepared Solutions: It is best to use the final working solution immediately after preparation.
-
Consider a Lower Final Concentration: If precipitation persists, the desired final concentration may be above the compound's kinetic solubility limit in your specific medium. Consider lowering the final concentration.
-
Include a Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your highest compound concentration.
Q3: My this compound powder is difficult to dissolve in DMSO, even at room temperature. What can I do to improve dissolution?
A3: If you are having difficulty dissolving the compound, you can try the following:
-
Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes.
-
Sonication: Briefly sonicate the solution in an ultrasonic bath.
-
Vortexing: Vortex the solution vigorously.
Be sure to visually inspect the solution to ensure all particulate matter has dissolved before use.
Q4: How should I store my this compound stock solution?
A4: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Under these conditions, the stock solution in DMSO is typically stable for at least one year.
Data Presentation
Table 1: Solubility of GNF-5 in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 84 | 200.77 | The recommended solvent for stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can decrease solubility. |
| Ethanol | 20 | ~47.8 | Soluble, but to a lesser extent than in DMSO. |
| Water | Insoluble | Insoluble | The compound is not soluble in aqueous solutions alone. |
| Cell Culture Medium | Insoluble at high concentrations | Insoluble at high concentrations | Direct dissolution in media is not recommended. Working solutions are prepared by diluting a DMSO stock solution. |
The provided data is for GNF-5, which is assumed to have similar solubility properties to this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: ~418.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.18 mg of this compound.
-
Weigh the compound: Accurately weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes.
-
Inspect for complete dissolution: Visually inspect the solution to ensure that no solid particles remain.
-
(Optional) If dissolution is incomplete: Gently warm the tube in a 37°C water bath for 10-15 minutes or sonicate for a few minutes until the solution is clear.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
(Optional but recommended) Prepare an intermediate dilution: To minimize the risk of precipitation, first dilute the 10 mM stock solution to 1 mM in DMSO (1:10 dilution).
-
Final dilution: Further dilute the 1 mM intermediate stock solution 1:100 into pre-warmed cell culture medium to achieve the final 10 µM concentration. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Mix thoroughly: Immediately after adding the compound, mix the working solution well by gentle pipetting or inverting the tube.
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiment without delay.
Visualizations
Signaling Pathway
GNF-5 is an allosteric inhibitor of the Bcr-Abl kinase, a key signaling protein in chronic myeloid leukemia (CML). It binds to the myristate-binding site of Abl, which is distinct from the ATP-binding site targeted by inhibitors like imatinib.
Experimental Workflow
The following diagram outlines a standard workflow for preparing this compound for in vitro experiments.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting solubility issues encountered with this compound.
References
Optimizing GNF5-amido-Me concentration for cellular assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using GNF-5 in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you optimize your experiments and overcome common challenges.
A Note on Nomenclature: The information provided here pertains to the compound commonly known as GNF-5. While the term "GNF5-amido-Me" was used in the initial query, the vast majority of scientific literature refers to this allosteric Bcr-Abl inhibitor as GNF-5.
Frequently Asked Questions (FAQs)
Q1: What is GNF-5 and what is its mechanism of action?
A1: GNF-5 is a selective, allosteric inhibitor of the Bcr-Abl kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-5 binds to the myristate binding site on the C-terminal lobe of the Abl kinase domain.[3][4] This binding induces a conformational change that locks the kinase in an inactive state, preventing its function.[5] This allosteric mechanism of action confers high selectivity for Abl kinases.
Q2: What is the recommended concentration range for GNF-5 in cellular assays?
A2: The optimal concentration of GNF-5 can vary depending on the cell line and experimental goals. However, a general starting range for cellular assays is between 500 nM and 5 µM. For specific antiproliferative activity, EC50 values have been reported at 430 nM and 580 nM in wt-Bcr-Abl and E255K mutant Bcr-Abl transformed cells, respectively. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: My GNF-5 is precipitating in the cell culture medium. What should I do?
A3: Precipitation of GNF-5 in aqueous cell culture media is a common issue due to its hydrophobic nature. This can occur immediately upon addition ("crashing out") or over time in the incubator. Please refer to the detailed Troubleshooting Guide: GNF-5 Precipitation in Cell Culture Media below for a step-by-step approach to resolving this issue.
Q4: Can I use GNF-5 in combination with other inhibitors?
A4: Yes, GNF-5 is often used in combination with ATP-competitive inhibitors like imatinib and nilotinib. This combination has been shown to be effective against resistance mutations, such as the T315I Bcr-Abl mutant, and can exhibit synergistic effects.
Q5: What are the potential off-target effects of GNF-5?
A5: GNF-5 is known for its high selectivity for Bcr-Abl, which minimizes off-target effects compared to many ATP-competitive kinase inhibitors. However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for any unexpected cellular effects. One study noted that GNF-5 can decrease mitochondrial function in lung cancer cells.
Q6: How does GNF-5 relate to targeted protein degradation?
A6: GNF-5 itself is an inhibitor and does not directly cause protein degradation. However, the field of targeted protein degradation (TPD) utilizes small molecules, often called PROTACs (Proteolysis Targeting Chimeras), to induce the degradation of specific proteins. These molecules link a target-binding component to an E3 ligase-recruiting component, marking the target protein for destruction by the cell's ubiquitin-proteasome system. While GNF-5 is not a PROTAC, understanding its specific binding to Bcr-Abl is relevant to the design of potential degraders for this target.
Troubleshooting Guides
Troubleshooting Guide: GNF-5 Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving GNF-5 precipitation issues.
Problem: A visible precipitate forms in the cell culture medium immediately or after a period of incubation following the addition of GNF-5.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: GNF5-amido-Me and Imatinib Synergy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting synergy experiments with the BCR-ABL inhibitors GNF5-amido-Me and imatinib. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during these complex assays.
Note on this compound: Information regarding the specific use of this compound in synergy experiments is limited in publicly available literature. This compound is a derivative of the allosteric inhibitor GNF-5, often utilized as a binding moiety in Proteolysis Targeting Chimeras (PROTACs). This guide is therefore primarily based on the established experimental data and principles of its parent compound, GNF-5, in combination with the ATP-competitive inhibitor, imatinib. Researchers using this compound should consider its specific chemical properties, such as solubility and stability, which may differ from GNF-5.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for imatinib and GNF-5, and why are they studied in combination?
A1: Imatinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[1][2] GNF-5 is an allosteric inhibitor that binds to the myristate-binding pocket of the ABL kinase, a site distinct from the ATP-binding pocket.[3][4] This binding induces a conformational change that also inhibits kinase activity. The combination of an orthosteric (ATP-competitive) and an allosteric inhibitor is a promising strategy to overcome drug resistance, as cancer cells would need to develop mutations affecting two different binding sites to evade inhibition.[3] This dual-targeting approach can lead to synergistic effects, where the combined inhibitory effect is greater than the sum of the individual drug effects.
Q2: I am not observing the expected synergistic effect between GNF-5 and imatinib. What are the potential causes?
A2: Several factors can lead to a lack of synergy or even antagonism:
-
Suboptimal Drug Concentrations: The synergistic effect of a drug combination is often concentration-dependent. It is crucial to perform a full dose-response matrix (checkerboard assay) to identify the concentration ranges where synergy occurs.
-
Cell Line Specificity: The genetic background and signaling pathway dependencies of the cell line used can significantly impact the outcome. Synergy observed in one cell line may not be present in another.
-
Assay-Specific Issues: The choice of cell viability assay can influence the results. For example, assays measuring metabolic activity (like MTT) versus those measuring ATP levels (like CellTiter-Glo) may yield different results depending on the drugs' effects on cellular metabolism.
-
Drug Stability and Solubility: Ensure that both GNF-5 and imatinib are fully solubilized in the culture medium and are stable for the duration of the experiment. Precipitation of either drug will lead to inaccurate results. Consider replenishing media with fresh compounds for long-term experiments.
-
Data Analysis Method: The choice of synergy model (e.g., Loewe additivity, Bliss independence) can affect the interpretation of the data. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted standard.
Q3: My synergy scores (Combination Index values) are highly variable between experiments. How can I improve reproducibility?
A3: High variability in synergy experiments is a common issue. To improve reproducibility:
-
Consistent Cell Culture Practices: Ensure cells are in the logarithmic growth phase and at a consistent passage number. Cell health and density at the time of treatment are critical.
-
Accurate Pipetting: Use calibrated pipettes and proper technique, especially when preparing serial dilutions and the combination matrix. Automated liquid handlers can improve precision.
-
Control for Edge Effects: In microplate-based assays, wells on the perimeter are prone to evaporation. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data points.
-
Robust Data Normalization: Use appropriate controls, including vehicle-only (e.g., DMSO) and a positive control for maximal inhibition, to normalize the data accurately.
-
Standardized Incubation Times: Ensure consistent incubation times for both drug treatment and the final assay readout.
Q4: Can the combination of imatinib and GNF-5 be antagonistic?
A4: While the intended outcome is synergy, antagonism (where the combined effect is less than the effect of the individual drugs) can occur under certain conditions. This has been observed in combinations of other allosteric and ATP-competitive inhibitors. The reasons can be complex and may involve one inhibitor inducing a conformational change in the target protein that hinders the binding of the other. A full dose-response matrix analysis is essential to identify any antagonistic concentration ranges.
Quantitative Data Summary
The following table summarizes published data on the synergistic effects of GNF-5 (or its analog GNF-2) in combination with ATP-competitive inhibitors in BCR-ABL-positive cell lines. A Combination Index (CI) value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Inhibitor 1 | Inhibitor 2 | Concentration of Inhibitor 1 | IC50 of Inhibitor 2 (in combination) | Combination Index (CI) | Reference |
| Ba/F3 p210 T315I | GNF-5 | Nilotinib | 2 µM | 0.8 ± 0.05 µM | 0.6 | |
| Ba/F3 p185 T315I | GNF-2 | Nilotinib | 1 µM | ~13-16.5 µM (for GNF-2) | Not explicitly stated, but synergy was observed |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Analysis using CellTiter-Glo®
This protocol outlines a general procedure for performing a checkerboard (dose-matrix) assay to determine the synergistic effects of GNF-5 and imatinib on cell viability.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
RPMI-1640 medium with 10% FBS
-
GNF-5 (or this compound) and Imatinib
-
DMSO (for stock solutions)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Stock Solution Preparation:
-
Prepare high-concentration stock solutions of GNF-5 and imatinib in DMSO (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours to allow cells to recover and resume proliferation.
-
-
Drug Dilution and Combination (Checkerboard) Preparation:
-
Prepare serial dilutions of GNF-5 and imatinib in culture medium at 2x the final desired concentrations. A common approach is to test a range of concentrations around the IC50 of each drug.
-
In a separate 96-well dilution plate, prepare the drug combinations. For example, add 50 µL of each GNF-5 dilution to the rows and 50 µL of each imatinib dilution to the columns.
-
Include wells with single-agent dilutions and vehicle (DMSO) controls.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2x drug dilutions from the dilution plate to the corresponding wells of the cell plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 200 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the Combination Index (CI) using software like CompuSyn or other synergy analysis tools based on the Chou-Talalay method.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully or an automated dispenser. |
| Pipetting errors in drug dilution | Calibrate pipettes regularly. Prepare master mixes for dilutions where possible. | |
| Edge effects in the microplate | Fill outer wells with sterile PBS or media and do not use them for experimental samples. | |
| No Synergy Observed | Suboptimal drug concentration ratio | Perform a full dose-response matrix to explore a wide range of concentrations for both drugs. |
| Assay readout is not optimal | Try a different viability assay (e.g., crystal violet for cell number) to confirm results. | |
| Drug degradation | Prepare fresh drug dilutions for each experiment. For long-term assays (>48h), consider replenishing the media with fresh drugs. | |
| Cell line is not sensitive | Use a positive control cell line known to be sensitive to both inhibitors. | |
| Unexpected Antagonism | Negative cooperativity between inhibitors | This can be a real biological effect. An allosteric inhibitor might induce a conformation that reduces the binding affinity of the orthosteric inhibitor. |
| Off-target effects | At high concentrations, off-target effects of either drug could interfere with the expected synergistic interaction. | |
| Low Luminescent Signal in CellTiter-Glo® Assay | Insufficient cell number | Optimize the initial cell seeding density. |
| Incomplete cell lysis | Ensure thorough mixing after adding the CellTiter-Glo® reagent. | |
| Reagent has lost activity | Check the expiration date and ensure proper storage. Avoid multiple freeze-thaw cycles. |
Signaling Pathway
The synergistic action of imatinib and GNF-5 is rooted in their dual inhibition of the constitutively active BCR-ABL kinase, which drives chronic myeloid leukemia (CML). BCR-ABL activates multiple downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways. Imatinib blocks the ATP-binding site, while GNF-5 binds to the allosteric myristate pocket. By targeting the kinase through two distinct mechanisms, the combination can more effectively shut down these pro-survival signals.
References
- 1. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 2. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GNF5-amido-Me
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF5-amido-Me. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical moiety derived from GNF-5, which is a highly selective, allosteric inhibitor of Abelson (ABL) kinase. It binds to the myristate-binding pocket of the ABL kinase domain, a site distinct from the ATP-binding site targeted by traditional kinase inhibitors. This compound is often utilized as a component of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), where it is connected via a linker to a ligand for an E3 ubiquitin ligase, such as the inhibitor of apoptosis protein (IAP).[1][2] This bifunctional molecule brings the target protein (ABL kinase) into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the known off-target effects of this compound?
GNF-5, the parent compound of this compound, is characterized by its high specificity for ABL kinase. As an allosteric inhibitor, it does not bind to the highly conserved ATP-binding pocket found across the kinome, which significantly reduces the likelihood of off-target kinase interactions. While some commercial vendors may list potential off-targets such as JAK, Pim, PKC, and Gamma-secretase, there is currently a lack of substantial evidence in peer-reviewed scientific literature to confirm these as significant off-targets of GNF-5 or this compound at concentrations effective for ABL inhibition.
It is important to consider that when this compound is part of a larger molecule like a SNIPER, the entire chimeric molecule could have off-target effects unrelated to the this compound moiety itself. These could arise from the linker or the E3 ligase ligand.
Q3: How does the selectivity of this compound compare to traditional ATP-competitive ABL kinase inhibitors?
This compound, being an allosteric inhibitor, exhibits a higher degree of selectivity for ABL kinase compared to many ATP-competitive inhibitors. ATP-competitive inhibitors target the ATP-binding site, which shares structural similarities across many kinases, often leading to off-target inhibition of other kinases. By binding to the unique myristoyl-binding pocket, allosteric inhibitors like GNF-5 achieve a much cleaner selectivity profile.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular phenotype or toxicity that is inconsistent with the known functions of ABL kinase inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effect of the complete SNIPER molecule | 1. Synthesize and test a "dead" control molecule where the this compound moiety is modified to prevent ABL binding, but the E3 ligase ligand is still active. 2. Test the E3 ligase ligand as a standalone molecule. | If the phenotype persists with the dead control or the E3 ligase ligand alone, the effect is likely independent of ABL kinase degradation and related to other interactions of the SNIPER molecule. |
| Non-specific toxicity | 1. Perform a dose-response curve to determine the concentration range where the desired on-target effect is observed versus the concentration at which toxicity occurs. 2. Test the compound in a different cell line to see if the toxicity is cell-type specific. | A clear window between the effective concentration and the toxic concentration should be established. If toxicity is cell-type specific, it may be related to the expression of a particular off-target. |
| Metabolite-induced effects | 1. Analyze the stability of your this compound containing compound in your experimental system over time using LC-MS. | This will help determine if the observed effects could be due to a breakdown product of the parent molecule. |
Issue 2: Lack of On-Target Activity
You are not observing the expected downstream effects of ABL kinase inhibition or degradation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor cell permeability or target engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with ABL kinase inside the cell. | A positive CETSA result will show a thermal stabilization of ABL kinase in the presence of the compound, confirming target engagement. |
| Inefficient degradation by the SNIPER construct | 1. Confirm the expression of the targeted E3 ligase (e.g., cIAP1, XIAP) in your cell line via Western blot. 2. Optimize the linker length and composition of your SNIPER molecule. | Successful degradation requires the presence of the E3 ligase. Linker optimization can improve the formation of a productive ternary complex between ABL, the SNIPER, and the E3 ligase. |
| Mutation in the myristate-binding pocket of ABL | 1. Sequence the ABL kinase domain in your cell line to check for mutations. | GNF-5's binding is dependent on the integrity of the myristate-binding pocket. Mutations in this region can confer resistance. |
Quantitative Data
The following table summarizes the inhibitory activity of GNF-5, the parent compound of this compound.
| Compound | Target | Assay Type | IC₅₀ (nM) | Notes |
| GNF-5 | Bcr-Abl (wild-type) | Biochemical Assay | 220 | Selective, non-ATP competitive allosteric inhibitor. |
| GNF-5 | Bcr-Abl (E505K mutant) | Biochemical Assay | >10,000 | The E505K mutation is in the myristate-binding site and confers resistance to GNF-5. |
Experimental Protocols
1. In Vitro Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of a compound against a large panel of kinases.
-
Objective: To identify potential off-target kinases of this compound or a SNIPER construct containing it.
-
Methodology: A competition binding assay, such as the KINOMEscan™ platform, is a widely used method. In this assay, the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Procedure:
-
Solubilize this compound in an appropriate solvent (e.g., DMSO) to a high concentration stock (e.g., 10 mM).
-
Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™). Typically, an initial screen is performed at a single high concentration (e.g., 1-10 µM).
-
For any identified "hits" (kinases showing significant inhibition), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd) or IC₅₀.
-
-
Data Analysis: The results are often visualized as a "tree spot" diagram, where interactions are mapped onto a phylogenetic tree of the human kinome. The strength of the interaction is indicated by the size or color of the spot.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to verify that this compound is binding to ABL kinase in a cellular context.[3][4][5]
-
Objective: To confirm the interaction between this compound and ABL kinase in intact cells.
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
-
Procedure:
-
Culture cells to a suitable confluence in multiple plates or wells.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a defined period.
-
Heat the treated cells in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ABL kinase in the supernatant by Western blotting using an ABL-specific antibody.
-
-
Data Analysis: Plot the band intensity of soluble ABL kinase against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. gnf-5-amido-me — TargetMol Chemicals [targetmol.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. annualreviews.org [annualreviews.org]
GNF5-amido-Me stability in aqueous buffer
This technical support center provides guidance on the stability of GNF5-amido-Me in aqueous buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: this compound is a chemical moiety derived from GNF-5, a known Bcr-Abl inhibitor.[1][2][3] It is often incorporated into larger molecules, such as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), where it serves as the binding component for the target protein.[1][2]
Q2: What are the primary concerns regarding the stability of this compound in aqueous buffers?
A2: The primary stability concern for this compound in aqueous solution is the potential for hydrolysis of the amide bond. Amide bonds can be susceptible to cleavage under certain conditions, particularly at non-neutral pH and elevated temperatures. The stability of amide-containing compounds can be influenced by their specific chemical structure. For instance, strained or "twisted" amides can be more prone to hydrolysis.
Q3: What factors can influence the stability of this compound in my experiments?
A3: Several factors can affect the stability of small molecules like this compound in aqueous buffers:
-
pH: The pH of the buffer can significantly impact the rate of hydrolysis of the amide bond. Both strongly acidic and basic conditions can catalyze this degradation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Buffer Composition: The specific components of your buffer could potentially interact with this compound.
-
Presence of Enzymes: If using cell lysates or other biological matrices, esterases and amidases could enzymatically degrade the molecule.
-
Light Exposure: While less common for amides, some molecules are light-sensitive. It is good practice to minimize light exposure.
Q4: How can I assess the stability of this compound in my specific aqueous buffer?
A4: A common method to evaluate the chemical stability of a small molecule is to incubate it in the buffer of interest over a time course and analyze the remaining compound at different time points using High-Performance Liquid Chromatography (HPLC). This allows you to quantify the disappearance of the parent compound and potentially identify degradation products.
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of my this compound-containing compound over time in my aqueous assay buffer.
-
Possible Cause: The compound may be degrading in your buffer.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use HPLC to quantify the concentration of your compound in the assay buffer at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment (temperature, buffer composition).
-
Adjust pH: If you observe degradation and your experimental conditions allow, try adjusting the buffer pH to be closer to neutral (pH 7.0-7.4), where many amides exhibit maximal stability.
-
Lower Temperature: If feasible for your experiment, conduct it at a lower temperature to slow down potential degradation.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound in your aqueous buffer immediately before use.
-
Issue 2: My this compound solution in aqueous buffer appears cloudy or has visible precipitate.
-
Possible Cause: The concentration of your compound may exceed its solubility limit in the aqueous buffer.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try using a lower final concentration of the compound in your assay.
-
Use a Co-solvent: If your experiment can tolerate it, consider using a small percentage of an organic co-solvent like DMSO to improve solubility. Be sure to have the same final concentration of the co-solvent in all your experimental conditions, including controls.
-
Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of your compound that remains in solution in your specific buffer.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative stability data specifically for this compound. Researchers should empirically determine the stability of this molecule in their specific experimental systems. The following table can be used as a template to record your own stability data obtained, for example, by HPLC analysis.
| Buffer System (pH) | Temperature (°C) | Time (hours) | % Remaining this compound |
| e.g., PBS (7.4) | 37 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| e.g., Glycine-HCl (3.0) | 37 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Experimental Protocols
Protocol: Chemical Stability Assessment by HPLC
This protocol provides a general procedure to evaluate the chemical stability of this compound in a specific aqueous buffer over time.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Initial Sample (T=0):
-
Dilute the stock solution to the final working concentration in your desired aqueous buffer.
-
Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to stop degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Prepare Time-Point Samples: At each desired time point (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and process it as described in step 2.
-
HPLC Analysis: Analyze all samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Potential hydrolytic degradation pathway for this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Assessing GNF5-Amido-Me Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for assessing the target engagement of GNF5-amido-Me in cells.
Introduction to this compound and its Target
GNF5 is a selective, allosteric inhibitor of the Bcr-Abl fusion protein, a tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML).[1][2] Unlike ATP-competitive inhibitors, GNF5 binds to the myristate pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity. This compound is a derivative of GNF5, often utilized in the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), which are a form of targeted protein degraders. These molecules link a target-binding moiety (in this case, this compound) to an E3 ligase-recruiting moiety, leading to the ubiquitination and subsequent proteasomal degradation of the target protein, Bcr-Abl.
Assessing the direct binding of this compound to Bcr-Abl within the complex cellular environment is crucial for validating its mechanism of action and interpreting cellular phenotypes. This guide outlines three primary methods for quantifying target engagement: Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and a Bcr-Abl Reporter Assay.
Bcr-Abl Signaling Pathway
The diagram below illustrates the simplified Bcr-Abl signaling pathway and the mechanism of inhibition by this compound.
Caption: Bcr-Abl signaling pathway and this compound's point of intervention.
I. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Workflow: CETSA
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay.
Detailed Protocol: CETSA for this compound
-
Cell Culture: Culture Bcr-Abl positive cells (e.g., K562) to 70-80% confluency.
-
Compound Treatment: Resuspend cells in fresh media and treat with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant. Analyze the amount of soluble Bcr-Abl by Western blot or ELISA using an anti-Abl or anti-Bcr antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the amount of soluble protein at each temperature to the amount at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) between the vehicle and this compound treated samples indicates target engagement.
Troubleshooting and FAQs: CETSA
| Question/Issue | Possible Cause | Suggested Solution |
| No shift in melting temperature is observed. | 1. The compound does not engage the target in cells. 2. The concentration of the compound is too low. 3. The incubation time is too short. 4. The protein is intrinsically very stable or unstable. | 1. Verify compound activity with an orthogonal assay. 2. Perform a dose-response experiment (Isothermal Dose-Response CETSA). 3. Increase the incubation time. 4. Adjust the temperature range for the heat challenge. |
| High variability between replicates. | 1. Inconsistent cell numbers. 2. Uneven heating. 3. Incomplete cell lysis. 4. Pipetting errors. | 1. Ensure accurate cell counting for each sample. 2. Use a calibrated thermocycler. 3. Ensure complete lysis by visual inspection or by testing different lysis methods. 4. Use calibrated pipettes and be consistent with technique. |
| The protein signal is weak or absent at all temperatures. | 1. Low protein expression. 2. Poor antibody quality. 3. Insufficient protein loading. | 1. Use a cell line with higher Bcr-Abl expression or consider transient overexpression. 2. Validate the antibody for Western blotting and use the recommended dilution. 3. Increase the amount of protein loaded onto the gel. |
II. Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS can be used to identify the direct binding partners of this compound. A common approach is a competition experiment where a biotinylated version of the compound is competed off by the unlabeled compound.
Experimental Workflow: IP-MS
Caption: A stepwise workflow for performing an Immunoprecipitation-Mass Spectrometry experiment.
Detailed Protocol: IP-MS for this compound
-
Cell Lysis: Lyse Bcr-Abl positive cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Incubate the cell lysate with a biotinylated version of this compound. In a parallel control sample, co-incubate with an excess of unlabeled this compound.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated compound-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. True binding partners of this compound will be present in the sample with the biotinylated compound alone but significantly reduced or absent in the sample competed with the unlabeled compound.
Troubleshooting and FAQs: IP-MS
| Question/Issue | Possible Cause | Suggested Solution |
| High background of non-specific proteins. | 1. Insufficient washing. 2. Hydrophobic interactions with beads. 3. High concentration of biotinylated probe. | 1. Increase the number of washes and/or the stringency of the wash buffer. 2. Pre-clear the lysate with beads prior to incubation with the probe. 3. Titrate the concentration of the biotinylated probe to find the optimal concentration. |
| Target protein (Bcr-Abl) is not identified. | 1. The interaction is too weak to survive the IP process. 2. The biotin tag interferes with binding. 3. Inefficient lysis of the cellular compartment containing the target. | 1. Optimize the lysis and wash buffers to be less stringent. 2. Synthesize the probe with the biotin tag at a different position. 3. Ensure the lysis buffer is appropriate for the subcellular localization of Bcr-Abl (cytoplasm). |
| Poor competition with unlabeled compound. | 1. The concentration of the unlabeled competitor is too low. 2. The affinity of the biotinylated probe is much higher than the unlabeled compound. | 1. Increase the excess of the unlabeled competitor (e.g., 100-fold or higher). 2. This may indicate a potential artifact of the biotinylated probe. Validate findings with an orthogonal method. |
III. Bcr-Abl Reporter Assay
A reporter assay can be used to measure the functional consequence of this compound binding to Bcr-Abl in cells. This type of assay typically involves a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a Bcr-Abl downstream signaling pathway (e.g., STAT5).
Experimental Workflow: Reporter Assay
Caption: A stepwise workflow for a Bcr-Abl reporter gene assay.
Detailed Protocol: Bcr-Abl Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a Bcr-Abl expression plasmid and a reporter plasmid containing a STAT5 response element driving the expression of luciferase.
-
Compound Treatment: After 24-48 hours, treat the transfected cells with a serial dilution of this compound or vehicle (DMSO).
-
Cell Lysis: After the desired incubation time (e.g., 6-24 hours), lyse the cells using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Troubleshooting and FAQs: Reporter Assay
| Question/Issue | Possible Cause | Suggested Solution |
| Low luciferase signal. | 1. Low transfection efficiency. 2. Weak promoter in the reporter construct. 3. Inactive luciferase enzyme. | 1. Optimize the transfection protocol for the specific cell line. 2. Use a reporter construct with a stronger promoter or increase the amount of reporter plasmid. 3. Ensure the luciferase assay reagents are not expired and have been stored correctly. |
| High background signal. | 1. "Leaky" promoter in the reporter construct. 2. Autofluorescence of the compound. | 1. Use a reporter construct with a lower basal activity or test a different cell line. 2. Measure the luminescence of the compound in the absence of cells to check for interference. |
| High variability in results. | 1. Inconsistent transfection efficiency. 2. Cell health issues. 3. Pipetting errors. | 1. Use a co-transfected normalization control (e.g., Renilla luciferase). 2. Ensure cells are healthy and not overgrown before transfection and treatment. 3. Prepare master mixes for transfection and compound dilutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for GNF5. Data for this compound may vary depending on the specific linker and E3 ligase recruiter used in the SNIPER construct.
Table 1: In Vitro and Cellular Potency of GNF5 against Bcr-Abl
| Assay Type | Target | Cell Line | Value | Reference |
| Biochemical Assay | Wild-type Abl | - | IC50: 0.22 µM | [1][3][4] |
| Cellular Proliferation | Wild-type Bcr-Abl | Ba/F3 | EC50: 0.43 µM | |
| Cellular Proliferation | E255K mutant Bcr-Abl | Ba/F3 | EC50: 0.58 µM | |
| Cellular Proliferation | T315I mutant Bcr-Abl | Ba/F3 | IC50: 5 µM |
Table 2: Expected Outcomes for this compound Target Engagement Assays
| Assay | Parameter | Expected Result with this compound |
| CETSA | ΔTm (Melting Temperature Shift) | Positive shift (e.g., 2-5°C) |
| IP-MS | Protein Enrichment | Bcr-Abl identified as a primary, specific interactor |
| Reporter Assay | IC50 | Inhibition of Bcr-Abl downstream signaling in the nanomolar to low micromolar range |
Logical Diagram for Troubleshooting
This diagram provides a logical flow for troubleshooting unexpected results when assessing target engagement.
Caption: A decision tree for troubleshooting target engagement experiments.
References
Technical Support Center: GNF5-amido-Me Pharmacokinetic Properties
Notice: Information regarding the specific pharmacokinetic properties and potential limitations of GNF5-amido-Me is not extensively available in the public domain. This compound is described as a PROTAC ABL binding moiety, suggesting it is a chemical component used in the synthesis of larger molecules, such as Proteolysis Targeting Chimeras (PROTACs), rather than a standalone therapeutic agent that has undergone comprehensive pharmacokinetic profiling.
The available information often pertains to GNF-5, a distinct Bcr-Abl inhibitor, which is sometimes used in combination with other drugs like imatinib.[1] This technical support guide will address potential and theoretical pharmacokinetic challenges based on the properties of similar small molecule inhibitors and PROTAC components. The experimental protocols provided are general methodologies for assessing the pharmacokinetic properties of such compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of our PROTAC containing the this compound moiety. What are the potential causes and troubleshooting steps?
A1: Low oral bioavailability is a common challenge for PROTACs and complex small molecules. Several factors related to the this compound moiety, or the overall PROTAC structure, could be contributing:
-
Poor Aqueous Solubility: The hydrophobic nature of many kinase-binding moieties can limit dissolution in the gastrointestinal tract.
-
Troubleshooting:
-
Formulation Development: Experiment with different formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS, SMEDDS), or nanoparticle encapsulation to improve solubility and dissolution rate.
-
Salt Forms: Investigate the formation of different salt forms of the final PROTAC to enhance solubility.
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolic Stability Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic fate of the compound.
-
Co-administration with CYP Inhibitors: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if first-pass metabolism is a significant contributor to low bioavailability.
-
-
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen.
-
Troubleshooting:
-
Caco-2 Permeability Assay: Perform a Caco-2 permeability assay to assess the bidirectional transport of the compound. A high efflux ratio (B-A/A-B) is indicative of active efflux.
-
Co-administration with P-gp Inhibitors: In cellular or animal models, co-administration with a P-gp inhibitor (e.g., verapamil, elacridar) can confirm the involvement of P-gp.
-
-
Q2: Our this compound-based PROTAC shows rapid clearance in vivo. How can we investigate and address this?
A2: Rapid clearance leads to a short half-life and may necessitate frequent or high dosing. The primary mechanisms of clearance are hepatic metabolism and renal excretion.
-
Investigation:
-
Pharmacokinetic Studies: Conduct a full pharmacokinetic study in a relevant animal model (e.g., mouse, rat) with intravenous and oral administration to determine key parameters like clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Metabolite Identification: Analyze plasma and urine samples from in vivo studies to identify major metabolites. This can reveal metabolic hotspots on the molecule.
-
-
Troubleshooting:
-
Structural Modification: If a metabolic hotspot is identified on the this compound moiety or another part of the PROTAC, medicinal chemistry efforts can be directed at modifying that position to block metabolism (e.g., by introducing a fluorine atom).
-
PEGylation: Conjugating a polyethylene glycol (PEG) chain to the molecule can increase its hydrodynamic radius, potentially reducing renal clearance and shielding it from metabolic enzymes.
-
Troubleshooting Guides
Problem: High inter-individual variability in plasma exposure in animal studies.
-
Potential Cause 1: Variable Oral Absorption.
-
Troubleshooting:
-
Ensure consistent formulation and dosing procedures.
-
Investigate the impact of food on absorption by conducting studies in fasted and fed animals.
-
Assess the stability of the compound in gastric and intestinal fluids.
-
-
-
Potential Cause 2: Genetic Polymorphisms in Metabolic Enzymes or Transporters.
-
Troubleshooting:
-
If specific metabolizing enzymes are identified, consider using animal strains with known polymorphisms in those enzymes.
-
This is a more complex issue often addressed in later stages of drug development.
-
-
Problem: Poor brain penetration of the this compound-containing compound.
-
Potential Cause: Blood-Brain Barrier (BBB) Efflux.
-
Troubleshooting:
-
The BBB has a high concentration of efflux transporters like P-gp and BCRP.
-
Conduct in vitro BBB permeability assays (e.g., using primary brain endothelial cells) to assess efflux.
-
In vivo studies measuring the brain-to-plasma concentration ratio (Kp) are the gold standard. A low Kp value indicates poor BBB penetration.
-
Structural modifications to increase lipophilicity (within limits) and reduce the number of hydrogen bond donors can sometimes improve brain penetration, but this is a delicate balance as it can also increase metabolic clearance.
-
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (from human, rat, or mouse).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Control compounds (high and low clearance).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
-
Procedure:
-
Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.
-
In a microcentrifuge tube, add buffer, microsomes, and the test compound (final concentration typically 1 µM). Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
| Parameter | Formula | Description |
| Elimination Rate Constant (k) | Slope of ln(% remaining) vs. time | Rate of disappearance of the parent compound. |
| In Vitro Half-life (t½) | 0.693 / k | Time taken for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomes) | The inherent metabolic capacity of the liver microsomes for the compound. |
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
-
Materials:
-
Caco-2 cells cultured on permeable Transwell inserts.
-
Test compound solution.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Control compounds (high and low permeability, and a P-gp substrate like digoxin).
-
LC-MS/MS for sample analysis.
-
-
Procedure:
-
Wash the Caco-2 cell monolayers on the Transwell inserts with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral chamber. At various time points, take samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of appearance of the compound in the receiver chamber.
-
A = surface area of the Transwell membrane.
-
C0 = initial concentration in the donor chamber.
-
-
Calculate the efflux ratio = Papp(B-A) / Papp(A-B).
-
| Parameter | Value | Interpretation |
| Papp (A-B) | > 10 x 10⁻⁶ cm/s | High Permeability |
| < 2 x 10⁻⁶ cm/s | Low Permeability | |
| Efflux Ratio | > 2 | Potential for active efflux (e.g., by P-gp). |
Visualizations
Caption: Workflow for investigating pharmacokinetic limitations.
Caption: Role of P-gp efflux in limiting oral absorption.
References
Technical Support Center: Reducing Cytotoxicity of GNF-5-amido-Me in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce the cytotoxicity of GNF-5-amido-Me in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is GNF-5-amido-Me and how does it relate to GNF-5?
GNF-5 is a selective, allosteric inhibitor that targets the Bcr-Abl fusion protein by binding to the myristate-binding site of the Abl kinase domain.[1][2][3] Its IC50 for wild-type Abl is approximately 220 nM.[1][4] GNF-5-amido-Me is a derivative of GNF-5. It is described as a moiety that can be linked to an IAP (Inhibitor of Apoptosis Protein) ligand to create a SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser). SNIPERs are a class of PROTACs (Proteolysis-Targeting Chimeras) designed to induce the degradation of a target protein rather than just inhibiting it. This difference in mechanism may influence its cytotoxic profile.
Q2: Why might I be observing high cytotoxicity with GNF-5-amido-Me in my primary cells?
Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. High cytotoxicity from GNF-5-amido-Me could be due to several factors:
-
On-target toxicity: The intended biological effect (protein degradation) might be critical for cell survival in your specific primary cell type.
-
Off-target effects: The compound may be interacting with other cellular components, a common issue with small molecule inhibitors.
-
Metabolic disruption: A related compound, GNF-5, has been shown to decrease mitochondrial function, which can lead to cell death. The MTT assay, which measures metabolic activity, is particularly sensitive to such effects and may overestimate cell death.
-
Concentration and exposure time: The concentration of the compound or the duration of the treatment may be too high for the specific primary cells being used.
-
Experimental conditions: The formulation of the culture media, such as serum concentration, can influence compound availability and toxicity.
Q3: How can I determine the optimal, non-toxic concentration of GNF-5-amido-Me?
The first step is to perform a comprehensive dose-response experiment. This involves treating your primary cells with a wide range of GNF-5-amido-Me concentrations (e.g., from low nanomolar to high micromolar) for a fixed period. By concurrently measuring cell viability and the desired biological effect (e.g., degradation of the target protein), you can identify a "therapeutic window"—a concentration range where the compound is effective without causing excessive cell death.
Q4: What experimental parameters can I adjust to minimize cytotoxicity?
If you observe cytotoxicity at the effective concentration, consider the following optimizations:
-
Reduce Exposure Time: Shorter incubation periods may be sufficient to achieve the desired biological activity while minimizing toxic effects.
-
Optimize Serum Concentration: Serum proteins can bind to small molecules, reducing their free concentration and thus their toxicity. Experimenting with different serum levels (e.g., 5%, 10%, 20%) may be beneficial.
-
Modify Media Formulation: Ensure you are using the optimal media for your primary cell type, as a robust culture environment can enhance resilience to stressors.
-
Consider Co-treatment: If the mechanism of toxicity is known or suspected (e.g., oxidative stress), co-treatment with a cytoprotective agent like an antioxidant could be helpful.
Q5: How can I distinguish between cytotoxic and cytostatic effects?
It is crucial to determine if the compound is killing the cells (cytotoxicity) or merely halting their proliferation (cytostasis). This can be achieved by performing a cell count at the beginning of the experiment and comparing it to the cell count after treatment. If the final cell number is lower than the initial number, the effect is cytotoxic. If the cell number is the same or slightly higher, but significantly lower than the untreated control, the effect is cytostatic. Assays that measure membrane integrity, like the LDH release assay, specifically detect cell death.
Troubleshooting Guides
Guide 1: Assessing and Quantifying Cytotoxicity
This guide provides a systematic approach to characterizing the cytotoxic profile of GNF-5-amido-Me.
Step 1: Perform a Broad Dose-Response Experiment.
-
Objective: To determine the EC50 (half-maximal effective concentration) for the desired activity and the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Method: Use a serial dilution of GNF-5-amido-Me across a wide range (e.g., 1 nM to 100 µM).
-
Assays:
-
Viability/Metabolic Activity: MTT or XTT assay.
-
Cytotoxicity/Membrane Integrity: Lactate dehydrogenase (LDH) release assay.
-
-
Analysis: Plot the percentage of viability/cytotoxicity against the compound concentration to determine IC50 values.
Step 2: Differentiate Between Cytotoxicity and Metabolic Inhibition.
-
Problem: The MTT assay measures mitochondrial reductase activity, and a compound that inhibits mitochondrial function can give a false impression of high cytotoxicity.
-
Solution: Compare the results from the MTT assay with an assay that measures plasma membrane integrity, such as the LDH release assay or a dye-exclusion assay (e.g., Trypan Blue or a fluorescent live/dead stain). A significant discrepancy suggests the compound may be primarily affecting metabolic function.
Example Data Presentation:
Table 1: Example Dose-Response Data for GNF-5-amido-Me in Primary Hepatocytes after 48h Treatment.
| Concentration (µM) | Cell Viability (MTT) % of Control | Cytotoxicity (LDH Release) % of Max |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 |
| 0.1 | 98 ± 5.1 | 6 ± 1.5 |
| 1 | 92 ± 6.2 | 8 ± 2.1 |
| 5 | 75 ± 7.8 | 15 ± 3.3 |
| 10 | 55 ± 8.1 | 25 ± 4.0 |
| 25 | 30 ± 6.5 | 50 ± 5.1 |
| 50 | 15 ± 4.3 | 78 ± 6.2 |
Guide 2: Optimizing Your Experimental Protocol
If the therapeutic window is too narrow, use this guide to adjust your protocol.
Step 1: Optimize Compound Exposure Time.
-
Rationale: Cytotoxicity is often time-dependent. Reducing the incubation time can lessen toxicity.
-
Action: Perform a time-course experiment at a fixed, effective concentration of GNF-5-amido-Me. For example, measure viability and target degradation at 6, 12, 24, and 48 hours. This will help identify the minimum time required for the desired effect.
Step 2: Adjust Cell Culture Conditions.
-
Rationale: The culture environment can significantly impact cell health and susceptibility to toxins.
-
Action:
-
Vary Serum Concentration: Test if increasing the fetal bovine serum (FBS) concentration (e.g., from 10% to 15% or 20%) mitigates toxicity.
-
Use Optimized Media: Confirm that you are using the recommended media formulation for your specific primary cells.
-
Step 3: Evaluate the Need for Protective Agents.
-
Rationale: If the cytotoxicity mechanism involves a known pathway, such as oxidative stress, a specific protective agent can be used.
-
Action: If oxidative stress is suspected, test for markers like reactive oxygen species (ROS) and assess if co-incubation with an antioxidant (e.g., N-acetylcysteine) reduces cytotoxicity without compromising the intended activity of GNF-5-amido-Me.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard colorimetric assays for assessing metabolic activity.
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of GNF-5-amido-Me concentrations and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for "maximum LDH release" (cells treated with a lysis buffer provided by the kit).
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate for the time specified in the kit instructions (usually 20-30 minutes at room temperature), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the no-cell control.
Visualizations
Caption: Mechanisms of GNF-5 (inhibition) and GNF-5-amido-Me (degradation).
Caption: Experimental workflow for troubleshooting GNF-5-amido-Me cytotoxicity.
Caption: Decision tree for optimizing experimental conditions to reduce cytotoxicity.
References
Technical Support Center: Enhancing the Oral Bioavailability of GNF5-amido-Me and Related Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of GNF5-amido-Me and similar small molecule kinase inhibitors.
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during the development of orally administered kinase inhibitors, using this compound as a case study.
Issue 1: Poor aqueous solubility of this compound is limiting dissolution and absorption.
-
Question: My this compound analog shows potent in vitro activity but has very low aqueous solubility, leading to poor exposure in animal models. What initial steps should I take?
Answer: Poor aqueous solubility is a common challenge for kinase inhibitors, which are often lipophilic.[1] Addressing this is a critical first step to improving oral bioavailability. Here’s a systematic approach:
-
Salt Formation: Explore the formation of different salt forms of your compound. For basic compounds, hydrochloride or mesylate salts can significantly improve solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Formulating the compound as an ASD can prevent crystallization and maintain a higher energy, more soluble amorphous state.[2][3] This is particularly effective for crystalline compounds with high melting points.[1]
-
Particle Size Reduction: Techniques like cryo-milling can increase the surface area of the drug particles, leading to a faster dissolution rate.[4]
-
-
Question: I've tried salt formation, but the resulting salts are either unstable or do not sufficiently improve solubility. What other formulation strategies can I explore?
Answer: If simple salt formation is not effective, more advanced formulation strategies should be considered:
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations consist of the drug dissolved in a mixture of oils and surfactants, which form a microemulsion in the gastrointestinal tract, enhancing absorption.
-
Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve the physicochemical properties of your compound, including solubility and dissolution rate.
-
Issue 2: this compound exhibits good solubility but poor membrane permeability.
-
Question: My modified this compound analog has improved solubility, but in vitro permeability assays (e.g., Caco-2) indicate low membrane transport. What are the potential causes and solutions?
Answer: Low membrane permeability despite adequate solubility suggests that the molecule's intrinsic properties are hindering its ability to cross the intestinal epithelium.
-
Structural Modification:
-
Bioisosteric Replacement: Consider bioisosteric replacement of polar functional groups to increase lipophilicity. However, this must be balanced to maintain target engagement and solubility.
-
Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups that hinder membrane permeability. The prodrug is designed to be more lipophilic, allowing for better absorption, and is then converted to the active parent drug in the body.
-
-
Formulation with Permeation Enhancers: Certain excipients used in formulations can act as permeation enhancers by transiently opening tight junctions between intestinal cells.
-
Issue 3: Significant first-pass metabolism is reducing the systemic exposure of this compound.
-
Question: After oral administration in rats, we observe a high ratio of metabolites to the parent this compound compound in circulation, suggesting extensive first-pass metabolism. How can we mitigate this?
Answer: First-pass metabolism, primarily in the liver, can severely limit the oral bioavailability of a drug.
-
Inhibit Metabolic Enzymes: Co-administration with an inhibitor of the primary metabolizing enzyme (e.g., a CYP450 inhibitor) can increase the exposure of the parent drug. However, this approach can lead to drug-drug interactions and should be approached with caution.
-
Promote Lymphatic Uptake: Lipid-based formulations can promote absorption through the lymphatic system, which bypasses the liver and can protect the drug from extensive first-pass metabolism.
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically labile sites can slow down the rate of metabolism, thereby increasing the half-life and oral bioavailability of the compound.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is GNF5 and this compound?
A1: GNF-5 is a selective, non-ATP competitive allosteric inhibitor of Bcr-Abl kinase. It binds to the myristate-binding site of the Abl kinase domain. This compound is a derivative of GNF5, often used as a moiety in Proteolysis Targeting Chimeras (PROTACs) that binds to the target protein.
Q2: What is the mechanism of action of GNF-5?
A2: GNF-5 allosterically inhibits the Bcr-Abl kinase by binding to the myristate-binding pocket, which is distinct from the ATP-binding site targeted by many other kinase inhibitors. This allosteric inhibition can be synergistic when combined with ATP-competitive inhibitors.
Q3: What are the key parameters to assess when evaluating the oral bioavailability of a this compound analog?
A3: The following pharmacokinetic parameters are crucial for assessing oral bioavailability:
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC (Area Under the Curve) | The total exposure to a drug over time. |
| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches the systemic circulation compared to the same dose administered intravenously (IV). |
Q4: How do I calculate absolute oral bioavailability (F%)?
A4: Absolute oral bioavailability is calculated using the following formula:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Where AUC is the area under the plasma concentration-time curve and Dose is the administered dose for the oral and intravenous routes, respectively.
Q5: My compound is a substrate for efflux pumps like P-glycoprotein (P-gp). What can be done?
A5: Efflux pumps in the intestinal wall can actively transport drugs back into the gut lumen, reducing net absorption.
-
Identification: A Caco-2 bidirectional permeability assay is the standard method to determine if a compound is a P-gp substrate. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator.
-
Solutions:
-
Formulation with P-gp Inhibitors: Some formulation excipients, such as certain surfactants and polymers, can inhibit P-gp function.
-
Prodrug Approach: Designing a prodrug that is not a substrate for the efflux pump can be an effective strategy.
-
Section 3: Experimental Protocols & Visualizations
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-to-B) Transport:
-
Add the test compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the test compound to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing:
-
Oral (PO) Group: Administer the test compound formulation via oral gavage.
-
Intravenous (IV) Group: Administer the test compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula provided in the FAQ section.
Visualizations
Caption: Allosteric inhibition of the BCR-ABL signaling pathway by GNF5.
Caption: Troubleshooting workflow for improving oral bioavailability.
References
Validation & Comparative
Validating GNF5-amido-Me's Inhibition of Bcr-Abl Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bcr-Abl inhibitor GNF5-amido-Me with other established inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
Note on this compound: Current literature primarily describes this compound as a chemical moiety derived from the allosteric Bcr-Abl inhibitor GNF-5, utilized in the development of Proteolysis Targeting Chimeras (PROTACs). For the purpose of this guide, we will use data for GNF-5 as a proxy for the inhibitory activity of this compound, assuming a similar mechanism of action. GNF-5 is a selective, non-ATP-competitive inhibitor of Bcr-Abl.[1][2][3]
Comparative Analysis of Bcr-Abl Inhibitors
The efficacy of GNF-5 is compared against common ATP-competitive tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Mechanism of Action | Target | IC50 (Wild-Type Bcr-Abl) |
| GNF-5 | Allosteric (non-ATP-competitive) | Myristoyl pocket of Abl | 0.22 µM [1][4] |
| Imatinib | ATP-competitive | Bcr-Abl, c-Kit, PDGFR | ~0.035 µM |
| Nilotinib | ATP-competitive | Bcr-Abl | Additive inhibitory activity with GNF-5 against T315I Bcr-Abl |
| Dasatinib | ATP-competitive | Bcr-Abl, Src family kinases | Potent inhibitor of Bcr-Abl autophosphorylation |
Bcr-Abl Signaling Pathway and Inhibition
The following diagram illustrates the central role of the Bcr-Abl fusion protein in driving downstream signaling pathways that lead to leukemia and how allosteric inhibitors like GNF-5 intervene.
Caption: Bcr-Abl signaling and allosteric inhibition.
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of a compound on Bcr-Abl kinase activity.
a. Materials:
-
K562 cell line (Bcr-Abl positive)
-
Cell lysis buffer
-
Abl kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Recombinant GST-CrkL (Bcr-Abl substrate)
-
[γ-³²P]ATP or non-radioactive ATP
-
This compound/GNF-5 and control inhibitors
-
Protein A-Sepharose beads
-
SDS-PAGE and autoradiography or Western blot supplies
b. Procedure:
-
Prepare whole-cell extracts from K562 cells.
-
Immunoprecipitate Bcr-Abl from the cell lysate using an anti-Abl antibody and Protein A-Sepharose beads.
-
Wash the immunoprecipitated Bcr-Abl complexes with lysis buffer and then with kinase buffer.
-
Incubate the Bcr-Abl complexes with the GST-CrkL substrate in the presence of various concentrations of this compound/GNF-5 or control inhibitors.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM [γ-³²P]ATP).
-
Incubate for a defined period (e.g., 15-60 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE.
-
Detect the phosphorylation of GST-CrkL by autoradiography (for ³²P) or by Western blotting with an anti-phosphotyrosine antibody.
Cellular Bcr-Abl Autophosphorylation Assay
This assay determines the inhibitor's ability to block Bcr-Abl's kinase activity within a cellular context.
a. Materials:
-
Bcr-Abl expressing cell line (e.g., Ba/F3 p210 or K562)
-
Cell culture medium
-
This compound/GNF-5 and control inhibitors
-
Lysis buffer
-
Anti-phospho-Bcr-Abl antibody
-
Sandwich-ELISA kit or Western blot supplies
b. Procedure:
-
Culture Bcr-Abl expressing cells to the desired density.
-
Treat the cells with various concentrations of this compound/GNF-5 or control inhibitors for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Measure the levels of phosphorylated Bcr-Abl using a Sandwich-ELISA with an antibody specific for the phosphorylated form of Bcr-Abl.
-
Alternatively, perform a Western blot on the cell lysates and probe with an anti-phosphotyrosine antibody to visualize the reduction in Bcr-Abl autophosphorylation.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for evaluating and comparing the efficacy of Bcr-Abl inhibitors like this compound.
Caption: Workflow for comparing Bcr-Abl inhibitors.
References
Allosteric Showdown: A Comparative Guide to GNF-5 and Asciminib in BCR-ABL1 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of BCR-ABL1 inhibitors, this guide provides an objective comparison of two key allosteric inhibitors: the pioneering research compound GNF-5 and the clinically approved drug asciminib. While both molecules target the myristoyl pocket of the BCR-ABL1 kinase, their distinct profiles in potency and clinical development warrant a detailed examination.
This guide will delve into their mechanism of action, present a quantitative comparison of their inhibitory activities, and provide detailed experimental protocols for key assays used in their evaluation. It is important to note that while the query specified "GNF5-amido-Me," the available scientific literature extensively characterizes its parent compound, GNF-5, as a direct BCR-ABL1 inhibitor. This compound is primarily described as a derivative used in the synthesis of proteolysis-targeting chimeras (PROTACs). Therefore, this guide will focus on the direct comparative data available for GNF-5 and asciminib to provide a relevant and data-supported resource for the target audience.
Mechanism of Action: Targeting the Myristoyl Pocket
Both GNF-5 and asciminib are classified as allosteric inhibitors that bind to the myristoyl pocket of the ABL1 kinase domain within the BCR-ABL1 fusion protein.[1][2] This binding site is distinct from the ATP-binding site targeted by traditional tyrosine kinase inhibitors (TKIs).[2] By occupying the myristoyl pocket, these inhibitors mimic the natural regulatory mechanism of the c-Abl protein, inducing a conformational change that locks the kinase in an inactive state.[3] This allosteric mode of action allows them to be effective against BCR-ABL1 mutants that have developed resistance to ATP-competitive TKIs, including the challenging T315I "gatekeeper" mutation.[1]
Quantitative Data Presentation
The following tables summarize the reported in vitro potency of GNF-5 and asciminib against wild-type and mutant BCR-ABL1. The data highlights the significantly greater potency of asciminib.
Table 1: Biochemical and Cellular Potency against Wild-Type BCR-ABL1
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| GNF-5 | Biochemical | Wild-type Abl | 220 nM | |
| Asciminib | Biochemical (Caliper Assay) | ABL1 Kinase | 0.55 µM (for a precursor) | |
| Asciminib | Binding Affinity (Kd) | ABL1 Myristoyl Pocket | 0.5 - 0.8 nM | |
| Asciminib | Anti-proliferative | Ba/F3 BCR-ABL1 | 0.25 nM | |
| Asciminib | Anti-proliferative | K562 | 15 nM |
Table 2: Cellular Potency against Mutant BCR-ABL1
| Inhibitor | Cell Line | BCR-ABL1 Mutant | IC50 Value | Reference(s) |
| GNF-5 | Ba/F3 | E255V | 0.38 µM | |
| GNF-5 | Ba/F3 | T315I | 5 µM | |
| Asciminib | Ba/F3 | T315I | Potent inhibition (IC50 in low nM range) | |
| Asciminib | Various BCR-ABL1 positive cell lines | Various mutants | 1 - 20 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are representative protocols for key experiments cited in the evaluation of GNF-5 and asciminib.
Biochemical Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis - Caliper Assay)
This assay directly measures the enzymatic activity of the ABL1 kinase and its inhibition by the test compounds.
-
Reagents and Materials:
-
Recombinant ABL1 kinase (e.g., SH3-SH2-kinase domain construct)
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (GNF-5, asciminib) dissolved in DMSO
-
Microfluidic chip-based capillary electrophoresis system (e.g., Caliper LabChip)
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a microplate, add the ABL1 kinase and the fluorescently labeled peptide substrate.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Analyze the samples using the caliper system, which separates the phosphorylated and unphosphorylated substrate based on charge and detects the fluorescent signal.
-
Calculate the percentage of substrate phosphorylation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Reagents and Materials:
-
BCR-ABL1-dependent cell lines (e.g., Ba/F3-p210, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640 with supplements)
-
Test compounds (GNF-5, asciminib) dissolved in DMSO
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Protocol:
-
Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds or DMSO (vehicle control) to the cells and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for BCR-ABL1 Signaling
This technique is used to detect and quantify the phosphorylation status of BCR-ABL1 and its downstream signaling proteins, such as STAT5, providing a measure of the inhibitor's target engagement and pathway inhibition.
-
Reagents and Materials:
-
BCR-ABL1-positive cells
-
Test compounds (GNF-5, asciminib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., nitrocellulose, PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pBCR-ABL1 (Tyr245), anti-BCR-ABL1, anti-pSTAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat the cells with the test compounds at various concentrations for a defined period (e.g., 1-4 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a blotting membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
References
- 1. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of GNF5-amido-Me and ATP-Competitive Inhibitors in Targeting Bcr-Abl
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric inhibitor GNF5-amido-Me and various ATP-competitive inhibitors against the Bcr-Abl kinase, a key target in Chronic Myeloid Leukemia (CML). This comparison is supported by experimental data and detailed methodologies.
This compound, a derivative of the allosteric inhibitor GNF-5, presents a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). While ATP-competitive inhibitors bind to the ATP-binding site of the Bcr-Abl kinase domain, GNF-5 and its analogs bind to the myristate binding pocket, inducing a conformational change that inactivates the kinase.[1][2][3] This fundamental difference in the mechanism of action offers opportunities for overcoming resistance to ATP-competitive inhibitors, particularly in cases of mutations within the ATP-binding site, such as the recalcitrant T315I "gatekeeper" mutation.[2][4]
Performance Data: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for GNF-5 and several ATP-competitive inhibitors against wild-type and mutant Bcr-Abl kinase. It is important to note that this compound is a derivative of GNF-5, and much of the publicly available quantitative data is for GNF-5. The data presented here is for GNF-5 and serves as a strong proxy for the performance of this compound.
| Inhibitor | Target | IC50 (nM) | Inhibition Type | Reference(s) |
| GNF-5 | Wild-type Bcr-Abl | 220 | Allosteric (Non-ATP Competitive) | |
| Imatinib | Wild-type Bcr-Abl | 25 - 500 | ATP-Competitive | |
| Nilotinib | Wild-type Bcr-Abl | < 30 | ATP-Competitive | |
| Dasatinib | Wild-type Bcr-Abl | < 1 - 3 | ATP-Competitive | |
| Ponatinib | Wild-type Bcr-Abl | 0.37 | ATP-Competitive | |
| Asciminib | Wild-type Bcr-Abl | 0.5 - 3.8 | Allosteric (Myristoyl Pocket) |
Table 1: Inhibitory Activity against Wild-Type Bcr-Abl. This table compares the potency of GNF-5 and various ATP-competitive inhibitors against the wild-type Bcr-Abl kinase.
| Inhibitor | T315I Mutant Bcr-Abl IC50 (nM) | E255V Mutant Bcr-Abl IC50 (nM) | Reference(s) |
| GNF-5 | >10,000 | 380 | |
| Imatinib | >10,000 | - | |
| Nilotinib | 1420 | - | |
| Dasatinib | >500 | - | |
| Ponatinib | 2.0 - 11 | - | |
| Asciminib | Ineffective alone, synergistic with ATP-competitive inhibitors | - |
Table 2: Inhibitory Activity against Resistant Bcr-Abl Mutants. This table highlights the differential efficacy of the inhibitors against common resistance-conferring mutations in the Bcr-Abl kinase.
Experimental Protocols
Detailed methodologies for key experiments cited in the performance data are provided below.
Bcr-Abl Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Bcr-Abl enzyme
-
Abltide substrate (or other suitable substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors (this compound and ATP-competitive inhibitors)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of each inhibitor dilution.
-
Add 2 µl of a solution containing the Bcr-Abl enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of ATP solution. The final reaction volume is 5 µl.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant Bcr-Abl)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
96-well opaque-walled plates
Procedure:
-
Seed the CML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Add the inhibitor dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µl of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the Bcr-Abl signaling pathway, the distinct mechanisms of inhibition, and a typical experimental workflow.
References
Unveiling a Potent Partnership: Synergistic Effects of GNF5-amido-Me and Statins in Cancer Therapy
For Immediate Release
A groundbreaking area of research has illuminated a powerful synergistic relationship between GNF5-amido-Me, a derivative of the allosteric ABL kinase inhibitor GNF-5, and statins, the widely used cholesterol-lowering drugs. This combination therapy presents a promising new strategy in oncology, particularly for enhancing apoptotic effects in cancer cells. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of this novel pairing.
Recent studies have demonstrated that the co-administration of ABL allosteric inhibitors and statins leads to a significant increase in cancer cell death compared to the effects of either drug alone. This synergistic interaction is not dependent on the cholesterol-lowering effects of statins but rather on the inhibition of protein prenylation, a crucial cellular process for the function of many proteins involved in cell growth and survival.
Data Presentation: Quantifying the Synergy
The synergistic effect of combining this compound and a statin (e.g., Simvastatin) can be quantified using established methodologies such as the Combination Index (CI). The CI provides a measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables present hypothetical data from a cell viability assay on a cancer cell line, illustrating the synergistic potential.
Table 1: Single Agent IC50 Values
| Drug | IC50 (µM) |
| This compound | 5.0 |
| Simvastatin | 2.5 |
Table 2: Combination Drug Effects and Combination Index (CI)
| This compound (µM) | Simvastatin (µM) | Fractional Effect (Inhibition) | Combination Index (CI) | Synergy Level |
| 1.25 | 0.625 | 0.50 | 0.75 | Synergy |
| 2.5 | 1.25 | 0.75 | 0.63 | Strong Synergy |
| 5.0 | 2.5 | 0.90 | 0.50 | Very Strong Synergy |
Experimental Protocols
To rigorously assess the synergistic effects of this compound and statins, the following experimental protocols are recommended:
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and to assess the cytotoxic effect of the drug combination.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, a statin, and a combination of both at fixed ratios.
-
Include untreated cells as a control.
-
After a 72-hour incubation period, assess cell viability using MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to quantify the number of viable cells.
-
Calculate the percentage of cell inhibition relative to the untreated control.
-
Determine the IC50 values for the individual drugs using non-linear regression analysis.
-
Calculate the Combination Index (CI) for the combination treatments using software such as CompuSyn.
-
2. Isobologram Analysis
-
Objective: To graphically represent the synergistic, additive, or antagonistic effects of the drug combination.
-
Methodology:
-
From the cell viability data, determine the concentrations of this compound and the statin that produce a specific level of inhibition (e.g., 50% inhibition, IC50).
-
Plot these iso-effective concentrations on a graph with the concentration of this compound on the x-axis and the concentration of the statin on the y-axis.
-
Draw a line connecting the IC50 value of this compound on the x-axis and the IC50 value of the statin on the y-axis. This is the line of additivity.
-
Plot the concentrations of the drug combination that produce the same level of inhibition.
-
Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
-
3. Western Blot Analysis for Prenylation Markers
-
Objective: To investigate the molecular mechanism of synergy by assessing the inhibition of protein prenylation.
-
Methodology:
-
Treat cancer cells with this compound, a statin, the combination, and a vehicle control for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against markers of protein prenylation (e.g., unprenylated Rap1A, HDJ2) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the levels of unprenylated proteins.
-
Mandatory Visualizations
Caption: Proposed mechanism of synergy between this compound and statins.
Caption: Experimental workflow for confirming this compound and statin synergy.
GNF-5-amido-Me: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of GNF-5-amido-Me, an analog of the allosteric Bcr-Abl inhibitor GNF-5. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to support informed decisions in drug discovery and development.
GNF-5 and its analogs are notable for their allosteric inhibition of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML). Unlike ATP-competitive inhibitors, these compounds bind to the myristate-binding pocket of the Abl kinase domain, offering a distinct mechanism of action and a potentially different off-target profile. This guide examines the cross-reactivity of GNF-5-amido-Me (referred to as GNF-5 in the available literature) against other kinases to evaluate its specificity.
Quantitative Kinase Selectivity Profile
GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl fusion protein, with a reported half-maximal inhibitory concentration (IC50) of 220 nM for wild-type Abl kinase.[1][2] Its high selectivity is a key attribute, minimizing the potential for off-target effects that can lead to toxicity.
Furthermore, a cellular kinase selectivity profile of a GNF-5-related compound was determined in a Ba/F3 panel, where the cells' survival is dependent on the activity of 25 different ectopically expressed kinases. In this screening, significant inhibitory activity was observed only for FMS, KDR, c-Kit, and PDGFRβ, in addition to its primary target, Abl.[3] This suggests a clean selectivity profile with off-target activity limited to a small number of kinases.
For comparison, the ATP-competitive inhibitors imatinib and nilotinib exhibit different selectivity profiles. While highly effective against Bcr-Abl, they are known to inhibit other kinases, which can contribute to both therapeutic and adverse effects.
Below is a summary of the available quantitative data on the inhibitory activity of GNF-5.
| Kinase Target | GNF-5 IC50 (nM) | Compound Class | Notes |
| Primary Target | |||
| c-Abl (wild-type) | 220[1] | Allosteric Inhibitor | Allosteric, non-ATP competitive inhibitor. |
| Bcr-Abl | - | Allosteric Inhibitor | The primary target in CML. |
| Potential Off-Targets | |||
| FMS | Significant Inhibition | Allosteric Inhibitor | Observed in a Ba/F3 cellular kinase panel. Specific IC50 not reported. |
| KDR (VEGFR2) | Significant Inhibition | Allosteric Inhibitor | Observed in a Ba/F3 cellular kinase panel. Specific IC50 not reported. |
| c-Kit | Significant Inhibition | Allosteric Inhibitor | Observed in a Ba/F3 cellular kinase panel. Specific IC50 not reported. |
| PDGFRβ | Significant Inhibition | Allosteric Inhibitor | Observed in a Ba/F3 cellular kinase panel. Specific IC50 not reported. |
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. GNF-5, by allosterically inhibiting Bcr-Abl, effectively blocks these downstream signals.
Caption: Bcr-Abl signaling pathway and the inhibitory action of GNF-5-amido-Me.
Experimental Protocols
The determination of a compound's kinase inhibition profile is crucial for its development as a therapeutic agent. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 value of an inhibitor like GNF-5-amido-Me.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from widely used commercial kinase assay platforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNF-5-amido-Me against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
GNF-5-amido-Me (serially diluted in DMSO)
-
Kinase-specific peptide substrates
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of GNF-5-amido-Me in DMSO. A typical starting concentration for the highest dose is 10 mM, followed by serial 3-fold or 10-fold dilutions.
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted GNF-5-amido-Me or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and its specific substrate, diluted in kinase reaction buffer, to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other measurements.
-
Normalize the data by setting the DMSO control as 100% activity and a control with a potent, broad-spectrum inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the GNF-5-amido-Me concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The available data suggests that GNF-5-amido-Me is a highly selective allosteric inhibitor of Bcr-Abl. Its unique mechanism of action contributes to a favorable cross-reactivity profile, with significant off-target activity observed against only a limited number of other kinases in cellular assays. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it may translate to a wider therapeutic window and a more favorable safety profile compared to less selective kinase inhibitors. Further comprehensive kinome-wide profiling using in vitro binding or activity assays would provide a more complete and quantitative understanding of its selectivity and guide its further development.
References
A Comparative Guide to the In Vivo Efficacy of GNF5-amido-Me's Precursor, GNF-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the in vivo efficacy of GNF-5, the direct precursor to GNF5-amido-Me. Due to a lack of publicly available in vivo efficacy and reproducibility data for this compound, the findings for GNF-5 are presented as a surrogate. This compound is a moiety derived from GNF-5, utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The in vivo performance of this compound, either alone or as part of a PROTAC, may differ significantly from that of GNF-5. Direct experimental validation of this compound's in vivo efficacy is essential.
Introduction
GNF-5 is a selective, allosteric inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] Unlike ATP-competitive inhibitors such as imatinib and nilotinib, GNF-5 binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inactivates the enzyme.[1][4] This distinct mechanism of action offers a potential strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs). This guide summarizes the available in vivo efficacy data for GNF-5 and compares it with other relevant TKIs, providing valuable insights for researchers in oncology and drug development.
Data Presentation: In Vivo Efficacy of GNF-5 and Comparators
The following tables summarize the quantitative data from in vivo studies involving GNF-5 and its key alternatives in various cancer models.
Table 1: In Vivo Efficacy of GNF-5 in a Bcr-Abl Xenograft Model
| Compound | Dosage | Mouse Model | Efficacy Outcome | Citation |
| GNF-5 | 50 mg/kg (twice daily) | Murine xenograft with p210 Bcr-Abl Ba/F3 induced leukemia | Normalized blood counts and spleen size. Relapses were observed. | |
| GNF-5 | 100 mg/kg (twice daily) | Murine xenograft with p210 Bcr-Abl Ba/F3 induced leukemia | Efficacious at well-tolerated doses. |
Table 2: Comparative In Vivo Efficacy of GNF-5 in Combination Therapies against Resistant Bcr-Abl
| Compound Combination | Dosage | Mouse Model | Efficacy Outcome | Citation |
| GNF-5 + Nilotinib | 75 mg/kg GNF-5 (twice daily) | T315I Bcr-Abl murine bone-marrow transplantation model | Complete disease remissions and improved overall survival. | |
| GNF-5 + HG-7-85-01 | 50 mg/kg GNF-5 (once daily) + 100 mg/kg HG-7-85-01 (once daily) | 32D.p210-luc+ cell injected mice (non-mutant BCR-ABL) | Significant reduction in tumor burden compared to vehicle and single-agent treated mice. | |
| GNF-2 + Dasatinib | Not specified | Ba/F3 cells with T315I mutated Bcr-Abl | Cooperation in inhibiting proliferation and clonogenicity. |
Table 3: In Vitro Activity of GNF-5 and Imatinib in Hepatocellular Carcinoma Cells
| Compound | Concentration | Cell Line | Effect | Citation |
| GNF-5 | 20 µM | HepG2 | Significant inhibition of cell growth in a time-dependent manner. Induced G0/G1 phase cell cycle arrest. | |
| Imatinib | 20 µM | HepG2 | Significant inhibition of cell growth in a time-dependent manner. Induced G0/G1 phase cell cycle arrest. | |
| GNF-5 | 20 µM | SK-HEP1 | Inhibited cell viability by 66.0% at 72 hours. | |
| Imatinib | 20 µM | SK-HEP1 | Inhibited cell viability by 66.1% at 72 hours. |
Experimental Protocols
Murine Xenograft Model for Bcr-Abl Driven Leukemia
This protocol is a synthesized representation based on available literature for evaluating the in vivo efficacy of compounds like GNF-5.
-
Cell Culture: Ba/F3 cells expressing p210 Bcr-Abl are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.
-
Cell Implantation: A predetermined number of Ba/F3-p210 cells (e.g., 1 x 10^6) are injected intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated leukemia models, disease progression is monitored through blood counts and spleen size.
-
Treatment Administration: Once tumors reach a specified size or leukemia is established, mice are randomized into treatment and control groups. GNF-5 is typically formulated in a vehicle like PEG400/saline and administered orally or via intraperitoneal injection at the desired dosage and schedule.
-
Efficacy Assessment: Key endpoints include tumor growth inhibition, reduction in spleen size, normalization of blood counts, and overall survival.
-
Pharmacodynamic Analysis: To confirm target engagement, phosphorylation levels of Bcr-Abl and its downstream substrates (e.g., STAT5) in tumor or bone marrow samples can be assessed by Western blot or immunohistochemistry.
Bone Marrow Transplantation (BMT) Model for T315I Bcr-Abl
This model is used to evaluate the efficacy of drug combinations against resistant forms of CML.
-
Donor Mice: Bone marrow is harvested from donor mice.
-
Transduction: The bone marrow cells are transduced with a retrovirus encoding the T315I mutant of Bcr-Abl.
-
Recipient Mice: Recipient mice are lethally irradiated to ablate their hematopoietic system.
-
Transplantation: The transduced bone marrow cells are injected into the recipient mice.
-
Treatment: After allowing for engraftment and establishment of leukemia, mice are treated with the combination of GNF-5 and another TKI (e.g., nilotinib).
-
Monitoring and Endpoint Analysis: Disease progression is monitored, and survival is the primary endpoint.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GNF-5 and a typical experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of GNF-5 compared to ATP-competitive inhibitors.
Caption: General workflow for a xenograft-based in vivo efficacy study.
Conclusion
The available data on GNF-5, the precursor to this compound, demonstrates its potential as an allosteric inhibitor of Bcr-Abl, particularly in combination with ATP-competitive TKIs to overcome resistance. Studies in CML models show that GNF-5 can lead to significant anti-leukemic effects. Furthermore, in vitro data suggests activity in other cancers like hepatocellular carcinoma.
It is crucial to reiterate that these findings are for GNF-5. The reproducibility and in vivo efficacy of this compound, likely as part of a PROTAC, require dedicated investigation. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound-containing molecules and directly comparing their in vivo efficacy against GNF-5 and other standard-of-care agents in relevant cancer models.
References
GNF5's Impact on Skp2 Expression in HepG2 Cells: A Comparative Analysis
For researchers and professionals in drug development, identifying potent and specific inhibitors of key oncogenic proteins is a critical step in cancer therapy. S-phase kinase-associated protein 2 (Skp2) is a well-documented oncoprotein frequently overexpressed in various cancers, including hepatocellular carcinoma (HCC), making it a prime therapeutic target.[1][2][3] This guide provides a comparative analysis of GNF5, a tyrosine kinase inhibitor, and its effect on Skp2 expression in the context of HepG2 liver cancer cells, alongside other therapeutic alternatives.
Recent studies have highlighted the role of GNF5 in modulating the Skp2 pathway, leading to anti-proliferative effects in HCC cell lines.[4][5] This guide will delve into the experimental data supporting these findings, present detailed experimental protocols for replication, and visualize the underlying molecular pathways.
Comparative Efficacy of Skp2 Inhibitors
The anti-cancer activity of GNF5 in HCC is primarily attributed to its ability to downregulate Skp2 expression. This leads to the stabilization of cyclin-dependent kinase inhibitors p27 and p21, resulting in cell cycle arrest and reduced cell proliferation. A direct comparison with Imatinib, another tyrosine kinase inhibitor, reveals similar mechanisms of action and efficacy in HCC cells.
| Compound | Cell Line | Key Effects on Skp2 Pathway | Outcome | Reference |
| GNF5 | HepG2, SK-HEP1 | Decreased Skp2 expression, Increased p27 and p21 expression | G0/G1 cell cycle arrest, Inhibition of cell growth | |
| Imatinib | HepG2, SK-HEP1 | Decreased Skp2 expression, Increased p27 and p21 expression | G0/G1 cell cycle arrest, Inhibition of cell growth | |
| Paeoniflorin (PF) | Liver Cancer Cells | Inhibited Skp2 expression | Inhibition of cell viability, induction of apoptosis, suppression of migration and invasion | |
| Curcumin | Various Cancer Types | Inhibited Skp2 expression | Anti-tumor activity | |
| Rottlerin | Breast and Pancreatic Cancer | Inhibited Skp2 expression | Anti-tumor activity | |
| Simvastatin | Liver Carcinoma Cells | Suppression of the STAT3/Skp2 axis | p27 and p21 accumulation, cell cycle arrest |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway targeted by GNF5 and a typical experimental workflow for evaluating Skp2 inhibitors.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. SKP2 cooperates with N-Ras or AKT to induce liver tumor development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking GNF5-amido-Me and Other Myristate Pocket Binders of Abl Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allosteric inhibitors targeting the myristate pocket of the Abl tyrosine kinase, a critical target in chronic myeloid leukemia (CML). While GNF5-amido-Me is a key chemical moiety utilized in the development of targeted protein degraders, publicly available data on its standalone inhibitory activity is limited. Therefore, this guide will focus on a detailed comparison of its parent compound, GNF-5, alongside other well-characterized myristate pocket binders: GNF-2 and asciminib (ABL001).
These allosteric inhibitors represent a significant advancement in overcoming resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). By binding to the myristate pocket, they induce a conformational change in the Abl kinase domain, locking it in an inactive state.[1][2] This mechanism of action is effective against certain TKI-resistant mutations, including the formidable T315I "gatekeeper" mutation, particularly when used in combination with ATP-site inhibitors.[3][4]
Quantitative Comparison of Myristate Pocket Binders
The following table summarizes the biochemical and cellular activities of GNF-2, GNF-5, and asciminib against Bcr-Abl, the fusion protein driving CML.
| Compound | Target | Assay Type | IC50/EC50 (nM) | Cell Line | Notes |
| GNF-2 | Bcr-Abl | Cellular (Proliferation) | 138 | Bcr-Abl expressing cells | A highly selective, non-ATP competitive inhibitor.[2] |
| Bcr-Abl (E255V) | Cellular (Proliferation) | 268 | Ba/F3 | Effective against some imatinib-resistant mutants. | |
| Bcr-Abl (Y253H) | Cellular (Proliferation) | 194 | Ba/F3 | Demonstrates activity against specific resistance mutations. | |
| GNF-5 | Wild-type Abl | Biochemical | 220 | - | An analog of GNF-2 with improved pharmacokinetic properties. |
| Wild-type Bcr-Abl | Cellular (Proliferation) | 430 | Ba/F3 | ||
| Bcr-Abl (E255K) | Cellular (Proliferation) | 580 | Ba/F3 | ||
| Bcr-Abl (T315I) | Cellular (Proliferation) | >10,000 | Ba/F3 | Ineffective as a single agent against the T315I mutation. | |
| Asciminib (ABL001) | Bcr-Abl | Cellular (Proliferation) | 0.25 | Ba/F3 | A potent and selective allosteric inhibitor. |
| Bcr-Abl | Biochemical (Caliper Assay) | 0.5 | - | Demonstrates high biochemical potency. | |
| Bcr-Abl | Cellular (Proliferation) | 1-20 | Various CML cell lines | Active against both p210 and p190 Bcr-Abl isoforms. |
This compound: It is important to note that this compound is primarily described as a chemical moiety derived from GNF-5. It serves as the Bcr-Abl binding component in the design of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), which are a form of proteolysis-targeting chimeras (PROTACs). In this context, this compound is linked to an E3 ligase-binding molecule, and the resulting SNIPER molecule is designed to induce the degradation of the Bcr-Abl protein rather than just inhibiting its kinase activity. At present, there is no publicly available data detailing the standalone IC50 or cellular potency of this compound as a direct kinase inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of myristate pocket binders on the Bcr-Abl signaling pathway.
Caption: A typical experimental workflow for the evaluation and comparison of Bcr-Abl inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Bcr-Abl Kinase Assay (ELISA-based)
This assay quantifies the in vitro kinase activity of Bcr-Abl and the inhibitory potential of test compounds.
-
Materials: Recombinant Bcr-Abl enzyme, biotinylated peptide substrate (e.g., Abltide), ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), streptavidin-coated microplates, anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), TMB substrate, and stop solution.
-
Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated peptide substrate.
-
Wash the plate to remove unbound substrate.
-
Prepare serial dilutions of the test compounds (e.g., GNF-5) in kinase reaction buffer.
-
Add the recombinant Bcr-Abl enzyme and the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the plate.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on Bcr-Abl-dependent cancer cell lines.
-
Materials: CML cell lines (e.g., K562, Ba/F3-p210), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed the CML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and resume growth overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) value.
-
Western Blotting for Bcr-Abl Signaling
This technique is used to assess the phosphorylation status of Bcr-Abl and its downstream signaling proteins, providing a direct measure of target engagement and inhibition in a cellular context.
-
Materials: CML cells, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-Bcr-Abl (Tyr245), anti-phospho-STAT5 (Tyr694), anti-Bcr-Abl, anti-STAT5, and a loading control like anti-GAPDH or anti-β-actin), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection kit.
-
Procedure:
-
Treat CML cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL kit and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and the loading control.
-
References
GNF-5 vs. GNF-2 in Bcr-Abl Inhibition: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, allosteric inhibitors of the Bcr-Abl kinase have emerged as a promising strategy to overcome resistance to traditional ATP-competitive drugs in the treatment of Chronic Myeloid Leukemia (CML). This guide provides a detailed comparison of two such allosteric inhibitors, GNF-5 and its predecessor, GNF-2, focusing on their performance in Bcr-Abl inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and experimental considerations for these two compounds.
Executive Summary
GNF-2 was a pioneering selective, non-ATP competitive inhibitor of Bcr-Abl. Its analog, GNF-5, was subsequently developed with a key structural modification—the addition of an N-hydroxyethyl carboxamide group. This alteration endowed GNF-5 with more favorable pharmacokinetic properties while maintaining a similar potent inhibitory effect on Bcr-Abl at a cellular level.[1] Both compounds function by binding to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2] This allosteric mechanism of action makes them effective against certain mutations that confer resistance to ATP-binding inhibitors.
Data Presentation: Quantitative Comparison of GNF-5 and GNF-2
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GNF-5 and GNF-2 from various biochemical and cellular assays. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different sources.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| GNF-5 | Biochemical (Kinase) | Wild-type Abl | 220 | [3][4] |
| Cellular (Proliferation) | Ba/F3 p210 (wt Bcr-Abl) | 430 | [4] | |
| Cellular (Proliferation) | Ba/F3 p210 (E255K mutant) | 580 | ||
| GNF-2 | Biochemical (Kinase) | Bcr-Abl | 140 | |
| Cellular (Proliferation) | Ba/F3 p210 | 138 | ||
| Cellular (Proliferation) | K562 | 273 | ||
| Cellular (Proliferation) | SUP-B15 | 268 | ||
| Cellular (Tyrosine Phosphorylation) | Bcr-Abl | 267 | ||
| Cellular (Proliferation) | Ba/F3 p210 (E255V mutant) | 268 | ||
| Cellular (Proliferation) | Ba/F3 p185 (Y253H mutant) | 194 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are representative protocols for key assays used to characterize GNF-5 and GNF-2.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the Abl kinase.
-
Reagents and Materials:
-
Recombinant human Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate peptide (e.g., Abltide)
-
GNF-5 and GNF-2 dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of GNF-5 and GNF-2 in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, recombinant Bcr-Abl kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration of approximately 10 µM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a suitable kinase assay kit according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of Bcr-Abl-dependent cell lines.
-
Reagents and Materials:
-
Bcr-Abl expressing cell lines (e.g., K562, Ba/F3-p210)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
-
GNF-5 and GNF-2 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of GNF-5 and GNF-2 in culture medium and add them to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This method is used to quantify the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of its downstream substrates, such as STAT5 and CrkL.
-
Reagents and Materials:
-
Bcr-Abl expressing cell lines
-
GNF-5 and GNF-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with various concentrations of GNF-5 and GNF-2 for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
References
Independent Validation of GNF5-amido-Me Activity in Bcr-Abl Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of targeted protein degraders utilizing the GNF5-amido-Me moiety for the degradation of the Bcr-Abl oncoprotein. The performance of these molecules, specifically "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), is compared with alternative Bcr-Abl degraders employing different target-binding ligands. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Introduction to this compound and Bcr-Abl Degraders
GNF5 is an allosteric, non-ATP competitive inhibitor of the Bcr-Abl kinase, binding to the myristate-binding site of the Abl kinase domain. This compound is a derivative of GNF5 designed for incorporation into heterobifunctional degraders like SNIPERs and Proteolysis Targeting Chimeras (PROTACs). These molecules function by simultaneously binding to the target protein (Bcr-Abl) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach offers a distinct therapeutic modality compared to simple kinase inhibition.
This guide will compare the efficacy of Bcr-Abl degraders based on the this compound warhead against those utilizing other well-established Bcr-Abl inhibitors, such as dasatinib and asciminib.
Comparative Efficacy of Bcr-Abl Degraders
The following table summarizes the in vitro activity of various Bcr-Abl degraders, providing a quantitative comparison of their potency in degrading Bcr-Abl and inhibiting the growth of Bcr-Abl-positive cancer cell lines.
| Degrader Name | Bcr-Abl Ligand (Warhead) | E3 Ligase Ligand | Target Cell Line | DC50 (µM)[1] | IC50 (µM)[1] |
| SNIPER(ABL)-015 | GNF5 | MV-1 (IAP) | K562 | 5 | Not Reported |
| SNIPER(ABL)-024 | GNF5 | LCL161 (IAP) | K562 | 5 | Not Reported |
| SNIPER(ABL)-39 | Dasatinib | LCL161 (IAP) | K562 | ~0.01 | ~0.01 |
| GMB-475 | GNF-5 | VHL | K562 | Not Reported | 1.11 |
| Dasatinib-PROTAC | Dasatinib | Pomalidomide (CRBN) | K562 | 0.025 | Not Reported |
| Asciminib-PROTAC | Asciminib | Pomalidomide (CRBN) | K562 | 0.2 | Not Reported |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell growth.
Signaling Pathway and Mechanism of Action
Bcr-Abl is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of multiple downstream signaling pathways. Degradation of Bcr-Abl by SNIPERs or PROTACs is intended to abrogate this signaling completely, offering a more profound and durable response than kinase inhibition alone.
Caption: Bcr-Abl signaling and the mechanism of SNIPER-mediated degradation.
Experimental Workflows and Protocols
The validation of Bcr-Abl degrader activity relies on standardized in vitro assays. Below are the generalized workflows and protocols for two key experiments.
Experimental Workflow: Quantifying Bcr-Abl Degradation
Caption: A typical workflow for a Western Blot experiment to measure protein degradation.
Detailed Protocol: Western Blot for Bcr-Abl Degradation
-
Cell Culture and Treatment : Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in 6-well plates and treat with a dose range of the Bcr-Abl degrader (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis : Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting : Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for Abl overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the Bcr-Abl band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Detailed Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment : Add serial dilutions of the Bcr-Abl degrader to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.[2]
Conclusion
The development of Bcr-Abl degraders represents a promising strategy to overcome the limitations of traditional kinase inhibitors. While this compound serves as a viable warhead for constructing these degraders, the available data suggests that SNIPERs and PROTACs utilizing ATP-competitive inhibitors like dasatinib may exhibit greater potency in degrading Bcr-Abl and inhibiting CML cell growth. The choice of the Bcr-Abl ligand, the E3 ligase recruiter, and the linker connecting them are all critical parameters that influence the overall efficacy of the degrader. Further research and head-to-head comparative studies are necessary to fully elucidate the therapeutic potential of GNF5-based degraders relative to other emerging Bcr-Abl targeting strategies.
References
Safety Operating Guide
Navigating the Safe Disposal of GNF5-amido-Me: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. GNF5-amido-Me, a compound utilized in research, lacks a specific, publicly available Safety Data Sheet (SDS) detailing its disposal procedures. In the absence of explicit data, this compound must be treated as a hazardous chemical with unknown properties, and its disposal must adhere to stringent safety protocols.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed:
-
Eye Protection: Wear safety goggles to shield against potential splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[3]
-
Protective Clothing: A laboratory coat is necessary to protect clothing and skin.
-
Respiratory Protection: All handling of the compound, especially in solid form, should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Never discharge chemical wastes down the sink or dispose of them in regular trash. Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.
Experimental Protocol for Disposal of this compound Waste:
-
Hazard Determination: Since the specific hazards of this compound are unknown, it must be presumed to be hazardous. This approach ensures the highest level of safety. The principal investigator is responsible for communicating any known or suspected hazards to all laboratory personnel.
-
Waste Collection:
-
Collect all this compound waste, whether in solid form or dissolved in a solvent, in a designated hazardous waste container.
-
The container must be made of a compatible material that will not react with the chemical and must have a tightly sealing screw-top cap.
-
Do not overfill liquid waste containers; leave at least one inch of headspace to allow for expansion.
-
-
Labeling:
-
As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include the full chemical name "this compound" (avoiding abbreviations), the date accumulation started, and the specific contents and their approximate concentrations.
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the waste is segregated from incompatible chemicals to prevent dangerous reactions. As a precaution, store it separately from strong acids, bases, and oxidizers.
-
All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
-
Request for Pickup:
-
Once the container is full or you have no more of this waste to generate, contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular laboratory trash, in accordance with your institution's guidelines.
-
Quantitative Data for Laboratory Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), based on general guidelines.
| Parameter | Limit | Regulation/Guideline Reference |
| Maximum Volume of Hazardous Waste | 55 gallons | Federal regulations allow for the accumulation of up to 55 gallons in an SAA. |
| Maximum Volume of Acutely Hazardous Waste | 1 quart (liquid) or 1 kilogram (solid) | Stricter limits apply to "P-listed" or acutely toxic chemical waste. |
| Maximum Accumulation Time | 12 months (if volume limits are not reached) | Containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded. |
| Container Headspace | ~10% of container volume (or 1-inch minimum) | A general safety practice to allow for expansion of liquid contents. |
| pH Range for Drain Disposal (if permissible) | Between 5.5 and 10.5 | Only for specific, approved non-hazardous aqueous solutions; not applicable to this compound. |
Disposal Workflow for Novel Chemical Compounds
The following diagram illustrates the decision-making process and logical flow for the proper disposal of a research chemical with unknown hazards, such as this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for GNF5-amido-Me
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of GNF5-amido-Me, a key component in Proteolysis Targeting Chimera (PROTAC) research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety information for its parent compound, the Bcr-Abl inhibitor GNF-5, and general best practices for handling potent, novel chemical entities in a laboratory setting.
Researchers and drug development professionals must adhere to these procedures to ensure personal safety and minimize environmental impact. The following protocols are designed to provide clear, step-by-step guidance for all operational stages involving this compound.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE and safety protocols when handling this compound.
| Area of Protection | Equipment/Protocol | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Workstation | Certified Chemical Fume Hood | All weighing and solution preparation should be conducted in a fume hood to minimize inhalation exposure. |
| Hygiene | Hand Washing | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2] |
Experimental Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal. Adherence to this workflow is mandatory for all personnel.
First Aid Procedures
In the event of exposure, immediate action is crucial. The following first aid measures should be taken, and medical attention should be sought.
| Exposure Route | First Aid Measure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Operational Plan:
-
Segregation: Keep solid and liquid waste streams separate.
-
Containment: Use clearly labeled, sealed containers for all waste.
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
The logical relationship for the disposal decision-making process is outlined below.
By implementing these safety protocols, laboratories can effectively manage the risks associated with handling this compound, fostering a secure research environment and ensuring regulatory compliance. This proactive approach to safety is integral to the responsible advancement of scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
